Boc-6-Ahx-OSu
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-15(2,3)22-14(21)16-10-6-4-5-7-13(20)23-17-11(18)8-9-12(17)19/h4-10H2,1-3H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJPSIQEEXOQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408058 | |
| Record name | Boc-6-Ahx-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51513-80-5 | |
| Record name | Boc-6-Ahx-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-6-Ahx-OSu | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-6-Ahx-OSu: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Boc-6-aminohexanoic acid N-succinimidyl ester (Boc-6-Ahx-OSu), a widely utilized bifunctional linker in peptide synthesis, bioconjugation, and drug development. This document details its chemical structure, physicochemical properties, and provides standardized protocols for its application.
Core Chemical Identity and Properties
This compound is a derivative of 6-aminohexanoic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and an N-hydroxysuccinimide (NHS) ester at the carboxylic acid terminus. This structure allows for the controlled, sequential formation of amide bonds. The Boc group provides temporary protection of the primary amine, which can be removed under acidic conditions, while the NHS ester is a highly reactive group that readily couples with primary amines at physiological to slightly basic pH.
The 6-aminohexanoic acid (Ahx) spacer is a flexible and hydrophobic alkyl chain that can improve the solubility and bioavailability of the final conjugate, as well as reduce steric hindrance between the conjugated molecules.[1]
Chemical Structure
-
Systematic Name: 2,5-dioxopyrrolidin-1-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
-
Common Synonyms: 6-(Boc-amino)caproic acid N-succinimidyl ester, 6-(Boc-amino)hexanoic acid N-succinimidyl ester[][3]
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Molecular Formula: C₁₅H₂₄N₂O₆[3]
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SMILES String: CC(C)(C)OC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O[3]
-
InChI Key: TYJPSIQEEXOQLC-UHFFFAOYSA-N[3]
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Reference |
| CAS Number | 51513-80-5 | [3] |
| Molecular Weight | 328.36 g/mol | [3] |
| Melting Point | 87-92 °C | [3] |
| Purity (Assay) | ≥98.0% (TLC) | [3] |
| Beilstein/REAXYS Number | 1505656 | [3] |
| PubChem Substance ID | 57647512 | [3] |
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C | [3] |
| Reaction Suitability | Boc solid-phase peptide synthesis | [3] |
| Safety Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation mark) | [3] |
| GHS Signal Word | Warning | [3] |
| Hazard Statement | H315 (Causes skin irritation) | [3] |
| Precautionary Statements | P264, P280, P302 + P352, P332 + P313, P362 + P364 | [3] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [3] |
| Storage Class Code | 11 (Combustible Solids) | [3] |
| WGK | WGK 3 | [3] |
Applications in Research and Development
This compound is a versatile tool primarily used as a linker molecule. Its bifunctional nature allows for the conjugation of various molecules, including peptides, proteins, antibodies, and small molecule drugs.
Solid-Phase Peptide Synthesis (SPPS)
In Boc-based SPPS, this compound can be used to introduce a flexible spacer arm within a peptide sequence. The NHS ester allows for coupling to the free N-terminus of a resin-bound peptide, and the Boc-protected amine can be deprotected in a subsequent step to allow for further chain elongation.[3]
The general workflow for incorporating this compound into a peptide chain via SPPS is depicted below.
Bioconjugation and Drug Development
The primary application of this compound is in bioconjugation, where the NHS ester is used to couple the linker to primary amines on biomolecules such as proteins, antibodies, or peptides. This is a key step in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[][] The Boc-protected amine can then be deprotected to allow for the attachment of a second molecule, such as a cytotoxic drug or an imaging agent.
The logical relationship for a typical bioconjugation followed by a second coupling is outlined below.
Experimental Protocols
The following is a detailed protocol for the conjugation of this compound to a protein, a common application in bioconjugation.
Protocol: Conjugation of this compound to a Protein
This protocol describes the coupling of the NHS ester of this compound to primary amines (e.g., lysine residues) on a target protein.
Materials and Reagents:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester. [5]
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Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[5]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes).
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein stock is in a buffer containing primary amines, perform a buffer exchange into the amine-free Reaction Buffer using dialysis or a desalting column.[5]
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Calculate the volume of the this compound solution needed to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point for optimization.[6]
-
While gently stirring or vortexing, add the this compound solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[5]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove unreacted this compound and the NHS byproduct using size-exclusion chromatography (SEC) or dialysis. The choice of method depends on the scale of the reaction and the stability of the protein conjugate.[5]
-
-
Characterization of the Conjugate:
-
The resulting Boc-protected conjugate can be characterized by methods such as SDS-PAGE (to observe a shift in molecular weight), HPLC, and mass spectrometry to confirm successful conjugation.
-
The Boc group on the purified conjugate can then be removed under standard acidic conditions (e.g., with trifluoroacetic acid) to expose the primary amine for subsequent conjugation steps.
References
An In-depth Technical Guide to the Synthesis of the Boc-6-Ahx-OSu Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the Boc-6-Ahx-OSu linker, a valuable tool in bioconjugation and drug development. The document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its successful preparation in a laboratory setting.
Introduction
N-α-(tert-Butoxycarbonyl)-6-aminohexanoic acid N-succinimidyl ester (this compound) is a widely utilized amine-reactive crosslinker. It features a six-carbon aliphatic spacer arm (6-aminohexanoic acid, Ahx) that provides spatial separation between conjugated molecules, minimizing steric hindrance. The tert-butoxycarbonyl (Boc) protecting group on the terminal amine allows for selective deprotection under acidic conditions, enabling further derivatization. The N-hydroxysuccinimide (NHS) ester provides a reactive site for efficient and stable amide bond formation with primary amines under mild conditions. These characteristics make this compound an essential building block in peptide synthesis, the development of antibody-drug conjugates (ADCs), and the construction of proteolysis-targeting chimeras (PROTACs).[1]
Synthesis Pathway
The synthesis of this compound is a two-step process commencing from 6-aminohexanoic acid. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. The subsequent step is the activation of the carboxylic acid group with N-hydroxysuccinimide (NHS) to form the reactive NHS ester.
Caption: Synthesis pathway of this compound from 6-aminohexanoic acid.
Experimental Protocols
Synthesis of N-α-(tert-Butoxycarbonyl)-6-aminohexanoic acid (Boc-6-Ahx-OH)
This protocol outlines the protection of the amino group of 6-aminohexanoic acid using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
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6-Aminohexanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
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Sodium hydroxide (NaOH)
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Dioxane
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Water
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Ethyl acetate
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Saturated sodium chloride solution (Brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve 6-aminohexanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield Boc-6-Ahx-OH as a white solid.
Synthesis of N-α-(tert-Butoxycarbonyl)-6-aminohexanoic acid N-succinimidyl ester (this compound)
This protocol describes the activation of the carboxylic acid of Boc-6-Ahx-OH with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
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Boc-6-Ahx-OH[2]
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve Boc-6-Ahx-OH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with cold dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a white crystalline solid.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of Boc-6-Ahx-OH and this compound.
Table 1: Physicochemical Properties of Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 6-Aminohexanoic acid | C₆H₁₃NO₂ | 131.17 | 203-205 | White crystalline powder |
| Boc-6-Ahx-OH | C₁₁H₂₁NO₄ | 231.29 | 35-40[2] | White to off-white solid[3] |
| N-Hydroxysuccinimide | C₄H₅NO₃ | 115.09 | 95-98 | White crystalline powder |
| Dicyclohexylcarbodiimide | C₁₃H₂₂N₂ | 206.33 | 34-35 | White crystals or waxy solid |
| This compound | C₁₅H₂₄N₂O₆ | 328.36 | 87-92 | White crystalline solid |
Table 2: Reaction Parameters and Yields
| Reaction Step | Starting Material | Reagents (Molar Ratio) | Solvent | Reaction Time | Reaction Temp. | Typical Yield |
| Boc Protection | 6-Aminohexanoic acid | (Boc)₂O (1.1 eq), NaOH (1.0 eq) | Dioxane/Water | 12 h | 0°C to rt | >90% |
| NHS Esterification | Boc-6-Ahx-OH | NHS (1.1 eq), DCC (1.1 eq) | Dichloromethane | 14 h | 0°C to rt | ~85-95% |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
This in-depth guide provides the necessary information for the successful synthesis of the this compound linker. Researchers, scientists, and drug development professionals can utilize these protocols and data for their specific applications. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
The 6-Aminohexanoic Acid Spacer in Boc-6-Ahx-OSu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of spacer technology is a cornerstone of modern bioconjugation and drug design. Among the repertoire of available linkers, the 6-aminohexanoic acid (Ahx) spacer, particularly in its N-Boc-protected and N-hydroxysuccinimide-activated form (Boc-6-Ahx-OSu), offers a unique combination of flexibility, hydrophobicity, and synthetic tractability. This technical guide provides an in-depth exploration of the key features of the 6-aminohexanoic acid spacer within the this compound molecule, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in various applications.
Core Features of the 6-Aminohexanoic Acid Spacer
The 6-aminohexanoic acid spacer is a linear six-carbon alkyl chain with a terminal amino group and a carboxylic acid group.[1] This simple structure belies a set of physicochemical properties that make it an invaluable tool in the synthesis of complex biomolecules.
1. Flexibility and Conformational Freedom: The aliphatic backbone of the 6-aminohexanoic acid spacer is characterized by free rotation around its carbon-carbon single bonds. This inherent flexibility allows the molecules it connects to adopt a wide range of spatial orientations, which can be critical for optimizing binding interactions and biological activity.[2]
2. Hydrophobicity: The methylene groups of the hexanoic acid chain impart a significant degree of hydrophobicity to the spacer.[2] This property can be leveraged to modulate the solubility and cell permeability of the resulting conjugate. In some applications, this hydrophobicity can also contribute to the overall binding affinity of a molecule by engaging in hydrophobic interactions with its target.
3. Steric Hindrance Reduction: One of the most critical functions of the 6-aminohexanoic acid spacer is to mitigate steric hindrance between conjugated molecules. By physically separating two moieties, the spacer ensures that their individual biological functions are not compromised by their proximity. This is particularly important in applications such as antibody-drug conjugates (ADCs) and the development of high-affinity probes and diagnostics.[2]
4. Synthetic Versatility: The bifunctional nature of 6-aminohexanoic acid, with its terminal amine and carboxyl groups, allows for its straightforward incorporation into synthetic schemes using standard peptide chemistry. The Boc-protected amine and NHS-activated carboxyl group in this compound provide a ready-to-use reagent for efficient and specific conjugation to primary amines.
Quantitative Data
The following tables summarize key quantitative data for 6-aminohexanoic acid and its derivatives, providing a reference for experimental design and characterization.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Assay/Purity |
| 6-Aminohexanoic Acid | 60-32-2 | 131.17 | 207-209 (dec.) | ≥98.5% |
| Boc-6-Ahx-OH | 6404-29-1 | 231.29 | 35-40 | ≥99.0% |
| This compound | 51513-80-5 | 328.36 | 87-92 | ≥98.0% (TLC) |
| Fmoc-6-Ahx-OH | 88574-06-5 | 353.42 | 115-119 | ≥97.0% (HPLC) |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound.
Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol outlines the fundamental steps for reacting this compound with a molecule (e.g., a protein, peptide, or small molecule) containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIEA), Triethylamine (TEA))
-
Reaction vessel
-
Stirring apparatus
-
Analytical instrumentation for reaction monitoring and product purification (e.g., HPLC, LC-MS)
Procedure:
-
Dissolution: Dissolve the amine-containing molecule in the chosen anhydrous solvent.
-
Base Addition: Add 1.5-2.0 equivalents of the tertiary amine base to the solution. This is to ensure the primary amine of the target molecule is deprotonated and thus nucleophilic.
-
Reagent Addition: Dissolve this compound in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture. A slight molar excess (1.1-1.5 equivalents) of this compound is typically used.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the amine.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS) to determine the consumption of the starting materials and the formation of the product.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a primary amine-containing reagent (e.g., ethanolamine or Tris buffer) to consume any unreacted this compound.
-
Purification: Purify the resulting Boc-6-Ahx-conjugated molecule using standard chromatographic techniques (e.g., flash chromatography, preparative HPLC).
-
Characterization: Confirm the identity and purity of the final product using analytical methods such as LC-MS and NMR.
Protocol 2: Incorporation of a 6-Aminohexanoic Acid Spacer in Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol describes how to incorporate the 6-aminohexanoic acid spacer into a peptide sequence on a solid support using Boc-6-Ahx-OH.
Materials:
-
Peptide resin with a free N-terminal amine
-
Boc-6-Ahx-OH
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
Tertiary amine base (e.g., DIEA)
-
Solvents for SPPS (e.g., DMF, Dichloromethane (DCM))
-
Deprotection solution (e.g., 25-50% Trifluoroacetic acid (TFA) in DCM)
-
Washing solvents (e.g., DMF, DCM, Isopropanol)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Boc Deprotection: If the N-terminus of the peptide on the resin is Boc-protected, remove the Boc group by treating the resin with the deprotection solution for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove residual acid and byproducts.
-
Neutralization: Neutralize the resin by washing with a solution of 5-10% DIEA in DMF to deprotonate the N-terminal amine.
-
Washing: Wash the resin again with DMF to remove excess base.
-
Coupling:
-
In a separate vial, dissolve Boc-6-Ahx-OH (3-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the carboxylic acid of Boc-6-Ahx-OH.
-
Add the activated Boc-6-Ahx-OH solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result indicates a successful coupling.
-
Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.
-
Continuation of Synthesis: The peptide-resin is now ready for the next deprotection and coupling cycle to elongate the peptide chain further.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the application of the 6-aminohexanoic acid spacer.
References
A Comprehensive Technical Guide to Boc-6-Ahx-OSu: Synonyms, Properties, and Applications for Researchers
For researchers, scientists, and drug development professionals, N-α-(tert-Butoxycarbonyl)-6-aminohexanoic acid N-hydroxysuccinimide ester, commonly abbreviated as Boc-6-Ahx-OSu, is a versatile bifunctional linker molecule. Its utility lies in its ability to introduce a six-carbon spacer arm, facilitating the conjugation of molecules in a controlled and efficient manner. This in-depth guide provides a comprehensive overview of its synonyms, chemical properties, and key applications, complete with experimental protocols and data visualizations.
Nomenclature and Identification: A Guide to Synonyms and Alternative Names
In scientific literature and commercial catalogs, this compound is referred to by a variety of names, which can be a source of confusion. Understanding these synonyms is crucial for effective literature searches and procurement. The systematic name for this compound is 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoic acid 2,5-dioxo-1-pyrrolidinyl ester .
The common abbreviation, this compound, is a concatenation of its constituent parts:
-
Boc: refers to the tert-butoxycarbonyl protecting group, which masks the primary amine.
-
6-Ahx: denotes the 6-aminohexanoic acid spacer.
-
OSu: represents the N-hydroxysuccinimide ester, the reactive group for amine coupling.
Other frequently encountered synonyms and alternative names include:
-
Boc-6-aminohexanoic acid N-hydroxysuccinimide ester[1]
-
6-(Boc-amino)caproic acid N-succinimidyl ester[2]
-
6-(tert-Butoxycarbonylamino)hexanoic acid N-succinimidyl ester
-
N-Boc-6-aminohexanoic acid NHS ester
-
Boc-ε-aminocaproic acid-OSu
-
Boc-Epsilon-Ahx-OSu
Researchers should be familiar with these variations to ensure comprehensive information retrieval.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 51513-80-5 | [1] |
| Molecular Formula | C₁₅H₂₄N₂O₆ | [1] |
| Molecular Weight | 328.36 g/mol | |
| Appearance | White solid | [1] |
| Melting Point | 89-93 °C | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [3][4] |
| Storage | Store at ≤ -4 °C | [1] |
Core Applications in Research and Development
The primary utility of this compound stems from its bifunctional nature. The Boc-protected amine allows for selective deprotection and subsequent modification, while the NHS ester provides a reactive handle for covalent attachment to primary amines on target molecules such as proteins, peptides, and modified oligonucleotides.[1]
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), this compound can be used to introduce a spacer arm between a peptide and a solid support or a labeling molecule. The Boc protecting group is compatible with standard Boc-SPPS protocols.
Bioconjugation and Labeling
The N-hydroxysuccinimide ester of this compound reacts efficiently with primary amines on biomolecules in a pH-dependent manner, typically between pH 7 and 9, to form stable amide bonds.[3][4] This reaction is widely used for:
-
Protein Labeling: Attaching biotin, fluorescent dyes, or other reporter molecules to proteins for detection and analysis. The 6-aminohexanoic acid spacer helps to minimize steric hindrance between the label and the protein, preserving the protein's biological activity.
-
Drug Delivery: Linking therapeutic agents to targeting moieties such as antibodies or peptides to create drug conjugates.
-
Surface Modification: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and its application in bioconjugation. Researchers should optimize these protocols for their specific applications.
Synthesis of this compound
This protocol describes the synthesis of this compound from its precursor, Boc-6-aminohexanoic acid.
Materials:
-
Boc-6-aminohexanoic acid (Boc-6-Ahx-OH)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Dimethylformamide (DMF) (if needed for solubility)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve Boc-6-aminohexanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or EtOAc in a round-bottom flask. If solubility is an issue, a small amount of anhydrous DMF can be added.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM or EtOAc to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis workflow for this compound.
General Protocol for Protein Labeling with this compound
This protocol provides a general procedure for conjugating this compound to a primary amine-containing protein.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mg/mL.
-
Adjust the pH of the protein solution to 7.2-8.0 if necessary.
-
Add the this compound stock solution to the protein solution with gentle stirring. The molar ratio of this compound to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess is common.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the conjugated protein from excess reagent and byproducts using a desalting column or dialysis.
General workflow for protein labeling.
Conclusion
This compound is a valuable and versatile tool in the fields of chemical biology, drug discovery, and materials science. Its well-defined structure, commercial availability, and predictable reactivity make it an excellent choice for researchers seeking to introduce a flexible spacer and a reactive handle for bioconjugation. A thorough understanding of its nomenclature, properties, and reaction conditions is key to its successful implementation in the laboratory.
References
An In-depth Technical Guide to NHS Ester Chemistry in Boc-6-Ahx-OSu
This technical guide provides a comprehensive overview of the N-hydroxysuccinimide (NHS) ester chemistry central to the functionality of Boc-6-Ahx-OSu (Boc-6-aminohexanoic acid N-hydroxysuccinimide ester). Designed for researchers, scientists, and professionals in drug development, this document details the core principles, experimental protocols, and practical applications of this versatile bioconjugation reagent.
Introduction to this compound
This compound is a widely used crosslinking reagent in peptide synthesis and bioconjugation.[1] Its structure comprises three key components:
-
Boc (tert-butyloxycarbonyl) group: An acid-labile protecting group for the terminal amine. This group is stable under neutral or basic conditions, making it ideal for multi-step synthetic strategies where controlled deprotection is required.[]
-
6-Aminohexanoic acid (6-Ahx) spacer: A flexible and hydrophobic six-carbon linker (also known as ε-aminocaproic acid).[3][4] This spacer arm helps to minimize steric hindrance between the conjugated molecules.
-
N-hydroxysuccinimide (NHS) ester: A reactive group that readily couples with primary amines to form stable amide bonds.[5][6]
This combination of a protected amine, a flexible spacer, and a reactive ester makes this compound a valuable tool for introducing a linker with a terminal-protected amine onto proteins, peptides, and other biomolecules.[1]
The Core Chemistry: NHS Ester Reaction with Primary Amines
The fundamental reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5][7] This bioconjugation strategy is highly effective and is a cornerstone of many applications, including the development of antibody-drug conjugates (ADCs) and fluorescently labeled proteins.[5][7]
Critical Reaction Parameters
The efficiency of the NHS ester-amine coupling is significantly influenced by several factors, most notably pH. The reaction is typically carried out in a pH range of 7.2 to 9.0.[5][8]
-
Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing down the desired reaction.[7]
-
Optimal pH (7.2-8.5): In this range, a sufficient concentration of deprotonated primary amines is available for efficient reaction with the NHS ester.[8][9]
-
High pH (>9.0): While the concentration of nucleophilic amines is high, the rate of hydrolysis of the NHS ester also increases dramatically, leading to a lower overall conjugation efficiency.[7][9]
Temperature is another important parameter. The reaction can be performed at temperatures ranging from 4°C to room temperature.[7] Lower temperatures can be used to slow down the competing hydrolysis reaction, especially during longer incubation times.
Quantitative Data Summary
The stability of the NHS ester is a critical consideration for successful bioconjugation. The following tables summarize key quantitative data regarding the properties of this compound and the stability of NHS esters in aqueous solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Boc-6-aminocaproic acid N-hydroxysuccinimide ester, Boc-ε-Ahx-OSu | [1] |
| CAS Number | 51513-80-5 | [1] |
| Molecular Formula | C₁₅H₂₄N₂O₆ | [1] |
| Molecular Weight | 328.36 g/mol | [10][11] |
| Appearance | White to off-white solid | [1][12] |
| Melting Point | 86-93 °C | [1][12] |
| Purity | ≥ 98% | [1] |
| Storage Conditions | ≤ -4 °C to 8°C | [1][10][12] |
Table 2: Stability of NHS Esters as a Function of pH and Temperature
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [7][8] |
| 7.0 | Ambient | ~7 hours | [7] |
| 8.0 | 4 | ~1 hour | [7] |
| 8.5 | Room Temperature | 125-180 minutes | [7] |
| 8.6 | 4 | 10 minutes | [7][8] |
| 9.0 | Room Temperature | Minutes | [7] |
Experimental Protocols
This section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of a protein with this compound.
Materials and Reagents
-
This compound
-
Protein or other amine-containing molecule to be labeled
-
Reaction Buffer: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, or HEPES buffer at pH 7.2-8.5. Crucially, avoid buffers containing primary amines such as Tris or glycine. [7]
-
Organic Solvent (optional): Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving this compound if it is not readily soluble in the reaction buffer.[9]
-
Quenching Solution: 1 M Tris-HCl or glycine, pH ~8.0.
-
Purification System: Size-exclusion chromatography (e.g., a desalting column) or dialysis equipment.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Dissolve the protein to be labeled in the chosen reaction buffer to a final concentration typically in the range of 1-10 mg/mL.
-
Prepare a stock solution of this compound by dissolving it in a minimal amount of anhydrous DMF or DMSO.[9] This should be done immediately before use, as NHS esters are susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[7] The optimal molar ratio may need to be determined empirically.
-
Ensure the final concentration of the organic solvent in the reaction mixture is kept below 10% to prevent protein denaturation.[7]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7] The choice of time and temperature depends on the stability of the protein and the desired degree of labeling.
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove unreacted this compound, the NHS byproduct, and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer.[7]
-
-
Characterization of the Conjugate:
-
The degree of labeling can be determined using various analytical techniques, such as mass spectrometry (to measure the mass shift upon conjugation) or by cleaving the Boc group and quantifying the released amine.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.
Applications in Drug Development
The unique properties of this compound make it a valuable reagent in various aspects of drug discovery and development.
-
Peptide Synthesis: It serves as a building block for creating complex peptides with specific functionalities.[1][13] The Boc group allows for selective deprotection and further modification.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[5]
-
PROTACs (Proteolysis Targeting Chimeras): this compound can be used in the synthesis of PROTAC linkers, which bring a target protein and an E3 ubiquitin ligase into proximity to induce protein degradation.[14][15]
-
Biomolecule Immobilization: It is used to attach proteins, peptides, or other biomolecules to surfaces for applications in diagnostics and screening assays.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. This compound = 98.0 TLC 51513-80-5 [sigmaaldrich.com]
- 11. This compound = 98.0 TLC 51513-80-5 [sigmaaldrich.com]
- 12. 6-(BOC-AMINO)CAPROIC ACID N-SUCCINIMIDYL ESTER CAS#: 51513-80-5 [amp.chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]
- 15. medchemexpress.com [medchemexpress.com]
The Versatility of Boc-6-Ahx-OSu: A Technical Guide to its Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-6-Ahx-OSu, or 6-(Boc-amino)hexanoic acid N-succinimidyl ester, is a widely utilized amine-reactive linker in the fields of bioconjugation, peptide synthesis, and drug development. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and an N-hydroxysuccinimide (NHS) ester, provides a versatile tool for covalently attaching a 6-aminohexanoic acid (6-Ahx) spacer arm to various molecules. This guide provides an in-depth review of the applications of this compound, complete with experimental protocols, quantitative data considerations, and workflow visualizations to aid researchers in its effective implementation.
The 6-Ahx component serves as a flexible and hydrophobic spacer, which can be critical for maintaining the biological activity of the conjugated molecules by reducing steric hindrance. The Boc protecting group ensures the amine functionality remains unreactive until its desired deprotection, typically under acidic conditions, allowing for orthogonal conjugation strategies. The NHS ester provides a highly efficient means of reacting with primary amines on biomolecules such as proteins, peptides, and antibodies to form stable amide bonds.
Core Applications of this compound
The primary applications of this compound revolve around its ability to introduce a protected amino group via a spacer arm. This functionality is leveraged in several key areas of research and development:
-
Peptide Synthesis: this compound is used to incorporate a 6-aminohexanoic acid linker into peptides during solid-phase peptide synthesis (SPPS). This can be used to create cyclic peptides, introduce labels, or synthesize peptide-drug conjugates.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to attach a linker to the antibody, providing a subsequent point of attachment for a cytotoxic payload after deprotection of the Boc group.
-
PROTACs (Proteolysis Targeting Chimeras): this compound serves as a building block for the synthesis of PROTACs, which are heterobifunctional molecules that induce targeted protein degradation. The 6-Ahx linker can connect the target protein-binding ligand to the E3 ligase-binding ligand.
-
Surface Functionalization: Nanoparticles and other material surfaces can be functionalized with this compound to introduce protected amine groups. These can then be deprotected to allow for the covalent attachment of biomolecules for applications in diagnostics, drug delivery, and biomaterials.
-
Bioconjugation and Labeling: It is used for the modification of proteins and other biomolecules to introduce a terminal amine for further conjugation with other molecules such as fluorescent dyes, biotin, or drugs.
Quantitative Data in this compound Applications
The efficiency and success of conjugation reactions involving this compound are assessed through various quantitative measures. While specific data is highly dependent on the reactants and reaction conditions, the following tables outline the key parameters that should be determined.
Table 1: Key Parameters in Antibody-Drug Conjugate (ADC) Synthesis
| Parameter | Description | Typical Method of Determination |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for efficacy and safety, typically ranging from 2 to 4.[1] | Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS)[][] |
| Conjugation Yield (%) | The percentage of the antibody that is successfully conjugated with the linker and/or drug. | UV-Vis Spectroscopy, HPLC |
| Purity (%) | The percentage of the final ADC product that is free from unconjugated antibody, free drug, and other impurities. | Size Exclusion Chromatography (SEC-HPLC), RP-HPLC |
| Stability | The stability of the linker-drug bond in circulation, often assessed by measuring drug deconjugation over time in plasma or serum.[4] | Affinity Capture LC-MS[4] |
Table 2: Key Parameters in PROTAC Performance
| Parameter | Description | Typical Method of Determination |
| DC50 (nM) | The concentration of the PROTAC that results in 50% degradation of the target protein.[5] | Western Blot, In-Cell ELISA, Mass Spectrometry-based proteomics |
| Dmax (%) | The maximum percentage of target protein degradation that can be achieved with the PROTAC.[5] | Western Blot, In-Cell ELISA, Mass Spectrometry-based proteomics |
| Cellular Permeability | The ability of the PROTAC to cross the cell membrane and reach its intracellular target. | Cellular uptake assays, Parallel Artificial Membrane Permeability Assay (PAMPA) |
| Ternary Complex Formation | The ability of the PROTAC to bring the target protein and the E3 ligase together to form a productive complex. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Co-immunoprecipitation |
Table 3: Key Parameters in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Description | Typical Method of Determination |
| Coupling Efficiency (%) | The percentage of the free amine groups on the resin that have successfully reacted with the incoming amino acid or linker. | Ninhydrin (Kaiser) Test, Chloranil Test |
| Overall Yield (%) | The final yield of the purified peptide relative to the initial loading of the first amino acid on the resin. | Gravimetric analysis after purification |
| Purity (%) | The percentage of the desired peptide in the crude or purified product. | RP-HPLC, Mass Spectrometry (MS)[4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and related compounds. These protocols are intended as a guide and may require optimization for specific applications.
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM immediately before use.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the number of attached Boc-6-Ahx moieties.
-
Protocol 2: Boc Deprotection of a Boc-6-Ahx-Conjugated Molecule
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-6-Ahx-conjugated molecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (optional, e.g., triisopropylsilane (TIS) or water, especially if other acid-labile groups are present)
-
Diethyl ether, cold
-
Nitrogen or argon gas
Procedure:
-
Reaction Setup: Dissolve the dry Boc-6-Ahx-conjugated molecule in anhydrous DCM in a round-bottom flask.
-
Deprotection:
-
Add TFA to the solution to a final concentration of 20-50% (v/v). If scavengers are used, they should be added to the TFA before adding to the reaction mixture (e.g., TFA/DCM/TIS 50:45:5).
-
Stir the reaction at room temperature for 30-60 minutes. The progress of the reaction can be monitored by TLC or LC-MS.
-
-
Work-up:
-
Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Centrifuge or filter to collect the precipitate.
-
Wash the precipitate with cold diethyl ether.
-
Dry the final product under vacuum.
-
-
Characterization: Confirm the complete removal of the Boc group by mass spectrometry (a mass decrease of 100.12 Da).
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporating a 6-Ahx Linker
This protocol outlines the incorporation of a 6-Ahx linker into a peptide using Boc-6-Ahx-OH (the carboxylic acid form, which is then activated in situ) in a standard Boc-SPPS workflow.
Materials:
-
Boc-protected amino acid-loaded resin (e.g., Merrifield or PAM resin)
-
Boc-6-Ahx-OH
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 50% TFA in DCM[6]
-
Neutralization solution: 10% DIPEA in DCM
-
Solvents: DMF, DCM, Isopropanol (IPA)
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes to remove the Boc group.[6]
-
Wash the resin with DCM (3x) and IPA (2x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with 10% DIPEA in DCM (2x for 5 minutes each).
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate Boc-6-Ahx-OH (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated linker solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, repeat the coupling step.
-
Repeat: Continue with the standard SPPS cycles to elongate the peptide chain.
Visualizing Workflows with Graphviz
The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.
General Protein Labeling Workflow
Caption: Workflow for protein labeling with this compound and subsequent Boc deprotection.
PROTAC Synthesis Workflow (Conceptual)
Caption: A conceptual workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in a multitude of scientific disciplines. Its ability to introduce a protected amine via a flexible spacer arm makes it an essential reagent for the synthesis of complex biomolecules and functionalized materials. While the specific outcomes of its use are highly dependent on the application, the protocols and quantitative considerations outlined in this guide provide a solid foundation for its successful implementation in the laboratory. As the fields of targeted therapeutics and biomaterials continue to advance, the applications of well-designed linkers like this compound are expected to expand further.
References
The Architect of Molecular Bridges: A Technical Guide to Boc-6-Ahx-OSu Crosslinking
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and drug development, the ability to selectively and stably link molecules is paramount. Boc-6-Ahx-OSu, a heterobifunctional crosslinker, has emerged as a powerful tool for creating these molecular bridges. This in-depth technical guide elucidates the fundamental principles of using this compound, offering a comprehensive overview of its mechanism of action, detailed experimental protocols, and key applications.
Core Principles: Unpacking the Functionality of this compound
This compound, chemically known as N-succinimidyl 6-(tert-butoxycarbonylamino)hexanoate, is a molecule meticulously designed with three key components:
-
N-hydroxysuccinimide (NHS) Ester: This highly reactive group is the cornerstone of the crosslinker's functionality. It readily reacts with primary amines (-NH2), which are abundantly present on biomolecules like proteins (at the N-terminus and on lysine residues), to form stable and irreversible amide bonds.[1][2][3] This reaction proceeds optimally under physiological to slightly alkaline conditions (pH 7.2-8.5).[1][3]
-
6-Aminohexanoic Acid (6-Ahx) Spacer: This six-carbon aliphatic chain serves as a flexible and hydrophobic spacer arm.[1][2] The length and flexibility of the Ahx linker can be crucial in overcoming steric hindrance between the molecules being conjugated, allowing for efficient interaction. Its hydrophobic nature can also influence the properties of the final conjugate.[1]
-
tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group temporarily masks a primary amine at one end of the 6-Ahx spacer. This protecting group is stable under the conditions required for the NHS ester reaction but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free amine for subsequent conjugation steps.[4][] This "orthogonality" is a key advantage, enabling sequential and controlled bioconjugation.
The interplay of these three components allows for a two-step conjugation strategy, providing researchers with precise control over the assembly of complex biomolecular architectures.
Quantitative Data: A Snapshot of Performance
While specific kinetic data for this compound is not extensively published, the following tables summarize typical performance characteristics for its reactive moieties based on general knowledge of NHS esters and Boc protecting groups.
Table 1: Typical Reaction Parameters for NHS Ester Conjugation
| Parameter | Typical Value/Condition | Notes |
| Optimal pH Range | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability.[1][3] |
| Reaction Time | 30 minutes - 2 hours | Dependent on temperature and concentration. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize non-specific reactions. |
| Molar Ratio (Crosslinker:Molecule) | 5:1 to 20:1 | Optimization is crucial for desired degree of labeling. |
| Competing Reaction | Hydrolysis of NHS ester | Rate increases with higher pH.[1] |
Table 2: Common Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 30 minutes - 2 hours | A very common and efficient method.[4] |
| Hydrochloric Acid (HCl) | 4M | Dioxane or Ethyl Acetate | 1 - 4 hours | An alternative to TFA. |
| Formic Acid | 70-90% | Water or DCM | 12 - 24 hours | A milder acidic condition. |
Experimental Protocols: Harnessing the Power of this compound
The following are detailed methodologies for key applications of this compound.
Protocol 1: Two-Step Labeling of a Protein
This protocol describes the process of first conjugating a small molecule containing a primary amine to this compound and then coupling the resulting conjugate to a protein.
Materials:
-
This compound
-
Amine-containing small molecule (e.g., a fluorescent dye)
-
Target protein with accessible primary amines
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Methodology:
Step 1: Reaction of this compound with the Amine-Containing Small Molecule
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Dissolve the amine-containing small molecule in the reaction buffer.
-
Add a 5 to 10-fold molar excess of the this compound solution to the small molecule solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Purify the Boc-6-Ahx-small molecule conjugate using reverse-phase HPLC.
Step 2: Deprotection of the Boc Group
-
Lyophilize the purified conjugate from Step 1.
-
Dissolve the dried conjugate in the deprotection solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
Step 3: Conjugation to the Target Protein
-
Immediately dissolve the deprotected and activated small molecule in the reaction buffer.
-
Add the activated small molecule solution to the target protein solution at a 10 to 20-fold molar excess.
-
Incubate for 2 hours at room temperature or 4 hours at 4°C.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess, unreacted label by passing the solution through a desalting column or by dialysis.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) Linker
This protocol outlines the initial step in creating an ADC by attaching this compound to a cytotoxic drug that has a primary amine.
Materials:
-
This compound
-
Amine-containing cytotoxic drug
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4
-
Antibody to be conjugated
Methodology:
-
Dissolve the amine-containing cytotoxic drug in anhydrous DMF or DMSO.
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of this compound to the drug solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, the resulting Boc-protected linker-drug conjugate can be purified by chromatography.
-
The Boc group is then deprotected using standard acidic conditions (e.g., TFA in DCM) to yield the amine-reactive linker-drug.
-
The purified linker-drug, now with a free amine, can be activated (e.g., by converting the carboxylic acid to an NHS ester) and then conjugated to the antibody.
Visualizing the Workflow: From Concept to Conjugate
The following diagrams, generated using Graphviz, illustrate the logical flow of using this compound in two prominent applications.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.
Caption: Workflow for PROTAC synthesis using this compound as a linker.
Conclusion: A Versatile Tool for Molecular Innovation
This compound stands as a testament to the power of rational chemical design in advancing biological and pharmaceutical research. Its unique combination of a reactive NHS ester, a flexible spacer, and a cleavable protecting group provides a robust and versatile platform for the controlled assembly of complex biomolecular conjugates. From the development of targeted cancer therapies to the fundamental study of protein interactions, this compound offers researchers an invaluable tool to build the molecular bridges that drive scientific discovery. As with any chemical reagent, careful optimization of reaction conditions is crucial to achieving the desired outcome while maintaining the integrity of the biological molecules involved.
References
Methodological & Application
Application Note: Boc-6-Ahx-OSu for Primary Amine Labeling
Introduction
Boc-6-Ahx-OSu (6-(Boc-amino)hexanoic acid N-succinimidyl ester) is a valuable reagent for the modification of primary amines in peptides, proteins, and other biomolecules. This reagent introduces a 6-aminohexanoic acid (Ahx) linker, which provides a flexible spacer arm, coupled with a tert-butyloxycarbonyl (Boc) protecting group. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, such as the N-terminus of a peptide or the epsilon-amino group of a lysine residue, to form a stable amide bond.[1][2][3] This modification is useful for a variety of applications in drug development and research, including the creation of bioconjugates, alteration of peptide hydrophobicity, and protection of specific amine groups during synthesis.
The Boc protecting group can be subsequently removed under acidic conditions, revealing a primary amine that can be used for further conjugation or modification. The Ahx linker serves to distance the attached molecule from the peptide backbone, which can help to preserve the biological activity of the labeled molecule.
Principle of the Reaction
The labeling reaction is based on the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] The reaction is highly dependent on the pH of the reaction buffer. An alkaline pH is necessary to ensure that the target primary amines are in their deprotonated, nucleophilic state.[1][2] However, at excessively high pH, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency.[2][4] Therefore, maintaining an optimal pH is critical for a successful conjugation.
Experimental Protocols
Materials and Reagents
-
Peptide or protein with at least one primary amine
-
This compound (MW: 328.36 g/mol )[5]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[6]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3) or 0.1 M Phosphate Buffer (pH 8.3).[2][6] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[3][6]
-
Quenching Buffer (Optional): 1 M Tris-HCl (pH 7.4)[7]
-
Purification system (e.g., size-exclusion chromatography column, reverse-phase HPLC)[4]
-
Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer, HPLC)
Protocol for Labeling a Peptide with this compound
This protocol is a general guideline and may require optimization for your specific peptide and application.
1. Preparation of Reagents
-
Peptide Solution: Dissolve the peptide in the Reaction Buffer at a concentration of 1-10 mg/mL.[4] If the peptide is already in a buffer containing primary amines, it must be exchanged into the appropriate Reaction Buffer using dialysis or a desalting column.[4]
-
This compound Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[6] NHS esters are moisture-sensitive, so it is important to use an anhydrous solvent and to not store the stock solution for extended periods.[6]
2. Calculation of Reagent Molar Ratio
To achieve efficient labeling, a molar excess of this compound is typically used. A starting point of a 10 to 20-fold molar excess of the labeling reagent to the peptide is recommended.[4][6]
Formula for calculating the mass of this compound:
Massthis compound (mg) = (Molar Excess) x (MassPeptide (mg) / MWPeptide (Da)) x MWthis compound (Da)
3. Labeling Reaction
-
Add the calculated volume of the this compound stock solution to the peptide solution while gently vortexing. The volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[6]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2][4] The optimal reaction time may need to be determined empirically.
4. Quenching the Reaction (Optional)
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[7] Incubate for an additional 30 minutes at room temperature.[6]
5. Purification of the Labeled Peptide
It is crucial to remove unreacted this compound and the NHS byproduct from the labeled peptide.
-
Size-Exclusion Chromatography (SEC): This is a common method for separating the labeled peptide from smaller molecules. Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer for your downstream application.[4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for purification and will provide a higher purity product.[6]
6. Analysis and Characterization
-
UV-Vis Spectrophotometry: If the peptide has a chromophore, changes in the UV-Vis spectrum can indicate successful labeling.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Confirm the successful conjugation and determine the molecular weight of the labeled peptide.[6]
-
HPLC: Analyze the purity of the final product.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is typically 8.3-8.5 to balance amine reactivity and NHS ester hydrolysis.[3][4] |
| Buffer | Amine-free buffers (e.g., 0.1 M sodium bicarbonate, 0.1 M phosphate) | Avoid buffers containing primary amines like Tris.[2][6] |
| Molar Ratio (this compound : Peptide) | 10:1 to 20:1 | A molar excess is recommended to drive the reaction to completion.[4][6] |
| Reaction Temperature | Room Temperature or 4°C | Incubation at 4°C for longer periods can be beneficial for sensitive peptides.[4] |
| Reaction Time | 1-4 hours (Room Temperature) or Overnight (4°C) | Optimal time may vary depending on the reactivity of the peptide.[2][4] |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Verify the pH of the reaction buffer is between 8.0 and 8.5. |
| Hydrolysis of this compound. | Prepare the this compound stock solution immediately before use in an anhydrous solvent. | |
| Presence of primary amines in the buffer. | Ensure an amine-free buffer is used for the reaction. | |
| Insufficient molar excess of the labeling reagent. | Increase the molar ratio of this compound to the peptide. | |
| Precipitation during reaction | Low solubility of the peptide or the labeled product. | Decrease the concentration of the peptide. Add a small amount of organic co-solvent (ensure it doesn't exceed 10% of the total volume). |
| Multiple Labeled Species | Multiple primary amines on the peptide. | Reduce the molar excess of this compound to favor mono-labeling. Optimize the reaction time. |
Visualizations
Caption: Chemical reaction of this compound with a primary amine.
Caption: Workflow for this compound peptide labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound = 98.0 TLC 51513-80-5 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.tocris.com [resources.tocris.com]
A Comprehensive Guide to Utilizing Boc-6-Ahx-OSu in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Boc-6-Ahx-OSu, also known as 6-(Boc-amino)caproic acid N-succinimidyl ester, is a valuable bifunctional reagent employed in solid-phase peptide synthesis (SPPS) to introduce a flexible, hydrophilic spacer arm. The 6-aminohexanoic acid (6-Ahx) linker, a six-carbon chain, can be strategically incorporated into a peptide sequence to modify its structural and biological properties. This modification can enhance solubility, facilitate the attachment of reporter groups (such as fluorophores or biotin), or create distance between a peptide and a conjugated molecule to preserve biological activity.
The tert-butyloxycarbonyl (Boc) protecting group on the amine of the 6-Ahx linker is compatible with the Boc/Bzl strategy of SPPS. The N-hydroxysuccinimide (NHS) ester (OSu) provides a highly reactive group for efficient coupling to the free N-terminal amine of a resin-bound peptide.
Key Applications of this compound in SPPS
-
Introduction of a Flexible Spacer: The hexanoic acid backbone provides a flexible linker within a peptide sequence, which can be crucial for maintaining the desired conformation and biological activity of the peptide, especially in the design of peptide-based drugs.[1]
-
Enhancement of Hydrophobicity: The aliphatic nature of the 6-Ahx linker can increase the overall hydrophobicity of a peptide, which can be advantageous for specific applications such as improving interactions with hydrophobic receptors or enhancing membrane permeability.[1]
-
Site for Conjugation: The Boc-protected amine can be deprotected at a later stage to allow for the site-specific attachment of various molecules, including polyethylene glycol (PEG), cytotoxic drugs, or imaging agents.
-
Prevention of Enzymatic Degradation: The incorporation of non-natural amino acids like 6-Ahx can increase the peptide's resistance to enzymatic degradation, thereby prolonging its in vivo half-life.
Experimental Protocols
This section provides a detailed, step-by-step guide for the incorporation of this compound at the N-terminus of a peptide chain during Boc-SPPS.
Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Scavengers (e.g., triisopropylsilane (TIS), water, phenol, thioanisole)
-
Diethyl ether, cold
-
Kaiser (ninhydrin) test kit
-
HPLC grade acetonitrile and water
-
Mass spectrometer
Protocol 1: On-Resin Coupling of this compound
This protocol describes the coupling of this compound to the N-terminus of a peptide chain synthesized on a solid support using the Boc/Bzl strategy.
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) with a free N-terminus in DMF for 30-60 minutes in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL/g resin).
-
-
Coupling Reaction:
-
Dissolve this compound (2-3 equivalents relative to the resin substitution) in DMF.
-
Add the this compound solution to the swollen resin.
-
Add DIEA (1-2 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction can be performed at a pH of 7.2 to 8.5.[2]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative Kaiser (ninhydrin) test to monitor the disappearance of the free primary amine.[3] A negative result (yellow to brown beads) indicates the completion of the coupling reaction.
-
If the Kaiser test is positive after 4 hours, the coupling step can be repeated with fresh reagents.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g resin) and then with DCM (3 x 10 mL/g resin) to remove any unreacted reagents and byproducts.
-
Protocol 2: Deprotection of the Boc Group from the 6-Ahx Linker
This step is necessary if further modifications are to be made at the newly introduced primary amine or if it is the final N-terminal residue.
-
Resin Preparation:
-
Wash the resin-bound peptide with the coupled Boc-6-Ahx linker with DCM (3 x 10 mL/g resin).
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM (10 mL/g resin).
-
Perform a short pre-wash for 1-2 minutes, followed by a longer deprotection step of 20-30 minutes with agitation.
-
Drain the TFA solution.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (3 x 10 mL/g resin) to remove residual TFA.
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM (2 x 5 mL/g resin for 2 minutes each).
-
Wash the resin again with DCM (3 x 10 mL/g resin) and DMF (3 x 10 mL/g resin).
-
Protocol 3: Cleavage of the Peptide from the Resin
The final step involves cleaving the peptide from the solid support and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
-
Resin Preparation:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the appropriate cleavage cocktail. For most peptides, "Reagent K" is a robust choice.[4]
-
Reagent K Composition: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v).
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (10 times the volume of the filtrate).
-
Cool the mixture at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 4: Purification and Analysis
-
Purification:
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Use a C18 column and a gradient of acetonitrile in water, both containing 0.1% TFA.
-
-
Analysis:
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[6]
-
Data Presentation
The following tables summarize the key quantitative parameters for the use of this compound in SPPS.
| Parameter | Value/Range | Notes |
| This compound Equivalents | 2-3 | Relative to the resin loading capacity. |
| DIEA Equivalents | 1-2 | A non-nucleophilic base is used to avoid reaction with the NHS ester. |
| Coupling Reaction Time | 2-4 hours | Reaction completion should be monitored by the Kaiser test. |
| Coupling Solvents | DMF | High-purity, amine-free DMF should be used.[7] |
| Reaction Temperature | Room Temperature | |
| Table 1: Recommended Reaction Conditions for On-Resin Coupling of this compound. |
| Coupling Reagent Type | Typical Coupling Efficiency | Reference |
| NHS Ester | >95% | [2] |
| HBTU/HATU | >99% | [3] |
| DIC/HOBt | 95-99% | [3] |
| Table 2: General Coupling Efficiencies of Common Reagents in SPPS. |
| Cleavage Cocktail | Composition | Application | Reference |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, suitable for peptides with sensitive residues like Cys, Met, Trp, Tyr. | [4] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | "Odorless" alternative, useful for trityl-based protecting groups. | [8] |
| TFA/TIS/H₂O | (95:2.5:2.5) | Suitable for peptides without sensitive residues. | [9] |
| Table 3: Common Cleavage Cocktails for Boc-SPPS. |
Mandatory Visualization
Caption: Workflow for SPPS with this compound incorporation.
References
- 1. mdpi.com [mdpi.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. peptide.com [peptide.com]
- 9. youtube.com [youtube.com]
Boc-6-Ahx-OSu bioconjugation techniques for proteins and antibodies
Application Notes: Boc-6-Ahx-OSu for Bioconjugation
Introduction
This compound (tert-butyloxycarbonyl-6-aminohexanoic acid N-hydroxysuccinimide ester) is a heterobifunctional crosslinker widely utilized in bioconjugation, peptide synthesis, and drug development.[1][2] It provides a strategic approach for introducing a protected primary amine onto proteins, antibodies, and other biomolecules. The linker consists of three key components:
-
Boc (tert-butyloxycarbonyl) Group : A robust, acid-labile protecting group for the terminal amine. It remains stable under basic and nucleophilic conditions, preventing unwanted side reactions during the initial conjugation step.[3]
-
6-Ahx (6-aminohexanoic acid) Spacer : A six-carbon aliphatic chain that provides a flexible and hydrophobic spacer arm.[4] This spacer separates the conjugated molecule from the biomolecule, which can help preserve the biological activity of the protein or antibody by minimizing steric hindrance.[5]
-
OSu (N-hydroxysuccinimide) Ester : A highly reactive functional group that readily couples with primary amino groups, such as the ε-amine of lysine residues on the surface of proteins and antibodies, to form stable amide bonds.[6][]
The primary utility of this compound lies in its ability to facilitate controlled, sequential conjugation.[2] A biomolecule can first be modified to introduce a protected amine. Following purification, the Boc group is removed under mild acidic conditions to reveal a free primary amine, which is then available for subsequent coupling to another molecule of interest, such as a drug, a fluorescent dye, or a second protein.[3][5]
Principle of Reaction
The bioconjugation process involves two main stages:
-
Amine Acylation : The N-hydroxysuccinimide (NHS) ester of this compound reacts with primary amines on the protein or antibody (typically lysine side chains) in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (7.5-8.5) and results in the formation of a stable amide bond, covalently linking the Boc-6-Ahx moiety to the biomolecule.
-
Boc Deprotection : The Boc protecting group is removed by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[8] This step regenerates the primary amine on the terminus of the Ahx spacer arm, making it available for further modification.[3][9]
Data and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51513-80-5 | [1] |
| Molecular Formula | C₁₅H₂₄N₂O₆ | [1] |
| Molecular Weight | 328.36 g/mol | |
| Appearance | White solid | [1] |
| Purity | ≥98% | [1] |
| Melting Point | 87-93 °C | [1] |
| Storage Temperature | ≤ -4 °C, desiccated | [1] |
Visualized Mechanisms and Workflows
Caption: Reaction of this compound with a protein's primary amine.
Caption: Boc deprotection mechanism using strong acid (TFA).
Caption: General experimental workflow for this compound bioconjugation.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the general procedure for labeling an antibody with this compound to introduce a protected amine.
Materials:
-
Antibody (or protein) of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5
-
Purification equipment: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
Procedure:
-
Antibody Preparation : Prepare the antibody solution at a concentration of 1-5 mg/mL in ice-cold Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction :
-
Calculate the volume of the this compound stock solution needed to achieve a 10- to 20-fold molar excess relative to the antibody.
-
Add the calculated volume of the reagent stock solution to the antibody solution while gently vortexing.
-
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification : Remove unreacted this compound and byproducts.
-
Size-Exclusion Chromatography : Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4). Apply the reaction mixture to the column and collect the fractions corresponding to the high-molecular-weight antibody conjugate.
-
Dialysis : Transfer the reaction mixture to a dialysis cassette and dialyze against a storage buffer (e.g., PBS, pH 7.4) at 4°C with at least three buffer changes over 24 hours.
-
-
Characterization & Storage : Determine the protein concentration (e.g., via BCA assay) and store the Boc-protected antibody conjugate at 4°C for short-term use or at -20°C / -80°C for long-term storage.
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction pH | 7.5 - 8.5 | Balances amine reactivity and protein stability.[] |
| Molar Excess (Reagent:Protein) | 10:1 to 30:1 | Must be optimized for each protein to control the degree of labeling. |
| Reaction Temperature | 4°C to 25°C (RT) | Lower temperatures may require longer incubation times but can improve protein stability. |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C. |
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc group to expose the terminal primary amine for subsequent conjugation steps.
Materials:
-
Boc-protected antibody conjugate (lyophilized, if possible)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3][5]
-
Nitrogen gas stream
-
Neutralization Buffer: 100 mM Sodium Bicarbonate, pH 8.5[5]
-
Purification equipment (as in Protocol 1)
Procedure:
-
Sample Preparation : If the Boc-protected conjugate is in an aqueous buffer, it should be lyophilized to remove all water.
-
Deprotection Reaction :
-
Resuspend the lyophilized conjugate in the Deprotection Solution.
-
Incubate the mixture for 30 minutes at room temperature with occasional mixing.[5]
-
-
Acid Removal : Remove the TFA and DCM under a gentle stream of nitrogen gas in a fume hood. This step is critical and should proceed until the sample is completely dry.
-
Reconstitution : Resuspend the dried, deprotected conjugate in a suitable buffer for the next conjugation step or for storage. If the next step requires a basic pH, a Neutralization Buffer can be used.
-
Purification : Purify the deprotected conjugate using SEC or dialysis to remove residual TFA and other small molecules.
-
Usage : The resulting amine-functionalized conjugate is now ready for reaction with an amine-reactive reagent (e.g., another NHS ester, isothiocyanate).
Table 3: Common Boc Deprotection Conditions
| Reagent | Concentration | Typical Time | Notes | Reference |
| Trifluoroacetic Acid (TFA) in DCM | 25-50% (v/v) | 30-60 min | The most common and efficient method.[3][10] | |
| Hydrochloric Acid (HCl) in Dioxane | 4 M | 30-60 min | An effective alternative to TFA.[10] |
Safety Precautions : Both TFA and DCM are corrosive and volatile. All steps involving these reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bioconjugation application notes [bionordika.fi]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Utilizing Boc-6-Ahx-OSu as a Linker for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted approach enhances the therapeutic window of the cytotoxic payload by maximizing its efficacy at the tumor site while minimizing systemic toxicity. The linker, which connects the antibody to the drug, is a critical component of an ADC, profoundly influencing its stability, pharmacokinetics, and the mechanism of payload release.
This document provides detailed application notes and protocols for the use of Boc-6-Ahx-OSu (N-succinimidyl 6-(tert-butoxycarbonylamino)hexanoate) as a versatile linker for the development of ADCs via lysine conjugation. This heterobifunctional linker is comprised of three key components:
-
Boc (tert-butyloxycarbonyl) protected amine: This protecting group allows for a sequential conjugation strategy. The amine remains shielded during the initial antibody conjugation step and can be deprotected under mild acidic conditions to allow for the subsequent attachment of the cytotoxic payload.
-
6-Ahx (6-aminohexanoic acid) spacer: This flexible, hydrophobic alkyl chain serves as a spacer between the antibody and the payload.[1] Spacers can be crucial for reducing steric hindrance and maintaining the biological activity of both the antibody and the drug.[2]
-
OSu (N-hydroxysuccinimide) ester: This highly reactive group efficiently forms stable amide bonds with the primary amine groups of lysine residues on the surface of the antibody under mild reaction conditions.
The use of this compound allows for the production of ADCs with a non-cleavable linker. In this configuration, the payload is released upon the complete degradation of the antibody-linker conjugate within the lysosome of the target cell. This approach generally leads to ADCs with high plasma stability.
Principle of the Method
The synthesis of an ADC using the this compound linker involves a sequential, multi-step process. First, the amine-reactive OSu ester of the linker is conjugated to the lysine residues of the antibody. After purification to remove excess linker, the Boc protecting group is removed under acidic conditions to reveal a primary amine. This newly available amine on the antibody-linker conjugate is then used to attach a payload that has been activated with a suitable functional group (e.g., an NHS ester). The final ADC is then purified to remove any unconjugated payload and other reagents. This method allows for a controlled assembly of the ADC.
Data Presentation
The following tables provide representative data for ADCs synthesized using lysine conjugation and the cytotoxic payload Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor. While this data is not specific to the this compound linker, it is illustrative of the expected outcomes for a lysine-conjugated ADC with a non-cleavable linker and a similar payload.
Table 1: Representative Drug-to-Antibody Ratio (DAR) and Purity of a Lysine-Conjugated ADC
| Parameter | Typical Value | Analytical Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC)-HPLC, UV/Vis Spectroscopy |
| Monomeric ADC Purity | >95% | Size Exclusion Chromatography (SEC)-HPLC |
| Aggregation | <5% | SEC-HPLC |
| Residual Free Payload | <1% | Reversed-Phase (RP)-HPLC |
The DAR in lysine conjugation is stochastic, resulting in a heterogeneous mixture of ADC species (DAR 0 to 8), with an average DAR typically controlled by optimizing reaction conditions.[3][4]
Table 2: Representative In Vitro Cytotoxicity of an Anti-HER2 MMAE ADC against HER2-Positive and HER2-Negative Cancer Cell Lines
| Cell Line | HER2 Expression | Compound | IC₅₀ (ng/mL) |
| SK-BR-3 | Positive | Anti-HER2-MMAE ADC | 4.61 |
| SK-BR-3 | Positive | Isotype Control ADC | > 1000 |
| SK-BR-3 | Positive | Free MMAE | 0.97 |
| MCF7 | Negative | Anti-HER2-MMAE ADC | > 1000 |
| MCF7 | Negative | Isotype Control ADC | > 1000 |
| MCF7 | Negative | Free MMAE | 1.16 |
Data is illustrative and sourced from a representative study on MMAE-based ADCs.[5] The IC₅₀ values demonstrate the target-specific cytotoxicity of the ADC.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of an ADC using the this compound linker and a payload such as MMAE.
Protocol 1: Conjugation of this compound to the Antibody
Objective: To conjugate the this compound linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer (e.g., PBS, pH 8.0)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in Conjugation Buffer. Ensure the buffer is amine-free (e.g., no Tris).
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the protein concentration of the purified antibody-linker conjugate (mAb-Ahx-Boc) using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate
Objective: To remove the Boc protecting group from the conjugated linker to expose the primary amine for payload attachment.
Materials:
-
Purified mAb-Ahx-Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Deprotection Buffer (e.g., 50 mM Sodium Citrate, pH 5.0)
-
Desalting columns
Procedure:
-
Lyophilization (Optional but Recommended): Lyophilize the purified mAb-Ahx-Boc conjugate to remove the aqueous buffer.
-
Deprotection Reaction: Resuspend the lyophilized conjugate in a solution of 20-50% TFA in anhydrous DCM.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Solvent Removal: Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.
-
Resuspension and Purification: Resuspend the deprotected antibody-linker conjugate (mAb-Ahx-NH₂) in Deprotection Buffer and immediately purify using a desalting column equilibrated with the same buffer to remove residual TFA.
Protocol 3: Payload Activation and Conjugation to the Antibody-Linker
Objective: To conjugate an amine-reactive payload (e.g., MMAE-NHS ester) to the deprotected antibody-linker conjugate.
Materials:
-
Purified mAb-Ahx-NH₂ conjugate
-
Payload with an NHS ester functional group (e.g., MMAE-NHS)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) column for purification
Procedure:
-
Payload Preparation: Prepare a stock solution of the amine-reactive payload in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the payload solution to the mAb-Ahx-NH₂ conjugate solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM to react with any remaining active payload.
-
Final ADC Purification: Purify the final ADC using an SEC column to remove unreacted payload, quenched payload, and any aggregates.
-
Characterization: Characterize the final ADC for DAR, purity, and aggregation using HIC-HPLC and SEC-HPLC. Determine the final concentration via UV-Vis spectroscopy at 280 nm.
Visualizations
The following diagrams illustrate the key workflows and mechanisms described in these application notes.
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Mechanism of action for a non-cleavable ADC with an MMAE payload.
Caption: Signaling pathway of MMAE-induced G2/M arrest and apoptosis.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of PROTACs using Boc-6-Ahx-OSu
For: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality in drug discovery that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2][3] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies.[4]
A PROTAC is a heterobifunctional molecule composed of three distinct components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
The linker is a critical determinant of a PROTAC's efficacy.[3][] It plays a pivotal role in dictating the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[3][] The linker's length, flexibility, and chemical composition influence the PROTAC's physicochemical properties, such as solubility and cell permeability.[3]
Boc-6-Ahx-OSu: A Versatile Linker Building Block
This compound is a widely used chemical tool for constructing PROTAC linkers. Its structure is composed of three key functional parts:
-
Boc (tert-Butyloxycarbonyl): A common acid-labile protecting group for the primary amine. This allows for controlled, stepwise synthesis, preventing unwanted side reactions at the amine terminus.[7]
-
6-Ahx (6-aminohexanoic acid): A six-carbon aliphatic chain that serves as the spacer. This alkyl chain is typically hydrophobic and flexible, allowing the two ends of the PROTAC to orient themselves effectively for ternary complex formation.[8]
-
OSu (N-Hydroxysuccinimide ester): An activated ester that is highly reactive toward primary and secondary amines, facilitating a stable amide bond formation under mild conditions.
The combination of a protected amine and an activated ester makes this compound an ideal bifunctional building block for the sequential and controlled conjugation of the POI and E3 ligase ligands.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein degradation pathway.[2][4] The process can be summarized in the following key steps:
-
Binding: The PROTAC molecule, once inside the cell, uses its two distinct ligands to simultaneously bind to the target protein (POI) and an E3 ubiquitin ligase.[9]
-
Ternary Complex Formation: This dual binding event brings the POI and the E3 ligase into close proximity, forming a ternary complex.[1][9] The stability of this complex is a key factor for degradation efficiency.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-ubiquitin conjugating enzyme to lysine residues on the surface of the POI.[4][9] This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is now recognized as a substrate for degradation by the 26S proteasome.[9][10] The proteasome unfolds and degrades the tagged protein into small peptides.
-
Recycling: The PROTAC molecule is not degraded in this process and is released after ubiquitination, allowing it to bind to another POI and E3 ligase, thus acting in a catalytic manner.[2][9]
General Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC is an iterative process that involves design, chemical synthesis, and comprehensive biological evaluation.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Practical Applications of Boc-6-Ahx-OSu in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-6-Ahx-OSu, chemically known as 6-(Boc-amino)hexanoic acid N-succinimidyl ester, is a versatile bifunctional reagent widely employed in proteomics and related fields.[1][2] Its structure comprises three key components: a tert-butyloxycarbonyl (Boc) protecting group, a 6-aminohexanoic acid (6-Ahx) spacer, and an N-hydroxysuccinimide (OSu) ester. This combination of features makes it a valuable tool for peptide synthesis, protein modification, and the development of probes and other molecular tools for studying protein function.
The Boc group provides a stable, acid-labile protecting group for the primary amine of the aminohexanoic acid, making it particularly suitable for Boc-based solid-phase peptide synthesis (SPPS).[1][2] The 6-aminohexanoic acid linker is a flexible, hydrophobic spacer that can be used to bridge two molecules without introducing significant steric hindrance.[3] The N-hydroxysuccinimide ester is a highly reactive group that readily couples with primary amines on proteins, peptides, or other molecules to form stable amide bonds.
This document provides detailed application notes and protocols for the use of this compound in proteomics research.
Application Notes
The primary applications of this compound in proteomics research stem from its ability to act as a linker and its compatibility with standard peptide synthesis chemistries.
-
Incorporation of a Flexible Spacer in Peptide Synthesis: this compound is predominantly used in solid-phase peptide synthesis (SPPS) to introduce a 6-aminohexanoic acid linker into a peptide sequence.[1][2] This spacer can be strategically placed to:
-
Separate a functional moiety (e.g., a biotin tag, a fluorophore, or a drug molecule) from the core peptide sequence to minimize steric hindrance and preserve biological activity.
-
Introduce flexibility into cyclic peptides or other constrained structures.
-
Increase the hydrophobicity of a peptide, which can be advantageous in certain applications.[3]
-
-
Protein Modification and Bioconjugation: The reactive N-hydroxysuccinimide (OSu) ester allows for the covalent attachment of the Boc-6-Ahx moiety to primary amines, such as the N-terminus of a protein or the side chain of a lysine residue. While less common than its use in SPPS, this application can be used to:
-
Introduce a protected amine group onto a protein surface, which can then be deprotected and used for subsequent conjugation reactions.
-
Modify the surface properties of a protein by introducing a hydrophobic linker.
-
-
Synthesis of Probes and Affinity Reagents: this compound can serve as a building block in the synthesis of more complex molecular probes. For example, it can be used to link a targeting molecule to a reporter group (e.g., biotin) for use in affinity chromatography or pulldown assays.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C15H24N2O6 | [1][4] |
| Molecular Weight | 328.36 g/mol | [1][4] |
| Appearance | White to off-white solid | |
| Melting Point | 87-92 °C | [1][2] |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Dichloromethane) | |
| Reactive Group | N-hydroxysuccinimide (OSu) ester | |
| Protecting Group | tert-butyloxycarbonyl (Boc) | |
| Spacer Arm Length | ~8.7 Å (6-aminohexanoic acid) | |
| Storage Temperature | 2-8°C | [1][2] |
Experimental Protocols
Protocol 1: Incorporation of a 6-Aminohexanoic Acid (6-Ahx) Linker into a Peptide Sequence via Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of this compound as a linker during Boc-SPPS. It assumes the synthesis is proceeding from the C-terminus to the N-terminus on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Nitrogen gas for agitation
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes. Drain.
-
Treat again with 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with DMF (3 x 1 min).
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIEA in DMF for 2-5 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Coupling of this compound:
-
Dissolve this compound (2-3 equivalents relative to the resin substitution) in a minimal amount of DMF.
-
Add the this compound solution to the neutralized resin.
-
Add DIEA (2-3 equivalents) to the reaction vessel.
-
Agitate the mixture with nitrogen bubbling for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating free amines), extend the coupling time or repeat the coupling step.
-
-
Washing:
-
Once the coupling is complete (ninhydrin test is negative), drain the reaction solution.
-
Wash the resin with DMF (3 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
-
Continuation of Peptide Synthesis:
-
The resin now has the Boc-6-Ahx- linker attached. The Boc group on the linker can be removed using the deprotection step described above (Step 2) to allow for the coupling of the next amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the full peptide sequence is synthesized, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
-
Purification:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for labeling primary amines on a purified protein in solution. The optimal conditions (e.g., molar excess of the reagent, reaction time) should be determined empirically for each specific protein.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.2-8.0). Note: Avoid buffers containing primary amines (e.g., Tris).
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for buffer exchange and removal of excess reagent.
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines. If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Determine the protein concentration accurately.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the reagent dropwise while gently vortexing.
-
Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2 hours. Gentle mixing during the incubation can improve labeling efficiency.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove non-reacted this compound and byproducts by buffer exchange using a desalting column or by dialysis against a suitable storage buffer.
-
-
Characterization:
-
The extent of labeling can be assessed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the mass shift corresponding to the addition of the Boc-6-Ahx- moiety (mass shift = 311.2 Da).
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Workflow for incorporating a 6-Ahx linker using Boc-SPPS.
Caption: General workflow for labeling a protein with this compound.
Caption: Acid-labile deprotection of the Boc group.
References
Application Notes and Protocols for Amine Coupling with Boc-6-Ahx-OSu
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(tert-Butoxycarbonylamino)hexanoic acid N-succinimidyl ester (Boc-6-Ahx-OSu) is an amine-reactive building block commonly used in bioconjugation, peptide synthesis, and drug development.[1][2] It features a six-carbon linker (6-aminohexanoic acid, Ahx) that provides spacing and flexibility between the conjugated molecules.[3] The N-hydroxysuccinimide (NHS) ester is a highly efficient functional group for reacting with primary amines to form stable amide bonds.[4][5] This document provides detailed protocols and optimal reaction conditions for the successful coupling of this compound to amine-containing molecules.
The reaction proceeds via a nucleophilic acyl substitution mechanism where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[6] A critical competing reaction is the hydrolysis of the NHS ester, which becomes more significant at higher pH values.[5][6]
Optimal Reaction Conditions
The efficiency of the amine coupling reaction with this compound is dependent on several key parameters, which are summarized in the tables below.
Table 1: Key Parameters for Amine Coupling with this compound
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | The optimal pH is a compromise between amine reactivity and NHS ester stability. At lower pH, the amine is protonated and non-nucleophilic. At higher pH, hydrolysis of the NHS ester is rapid. The optimal pH for many applications is between 8.3 and 8.5.[7][8] |
| Buffer | Amine-free buffers such as PBS, HEPES, or sodium bicarbonate. | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[6][9] |
| Solvent | Aqueous buffer. A water-miscible organic solvent like DMSO or DMF can be used to dissolve this compound before adding it to the aqueous reaction mixture. | The final concentration of the organic solvent should generally be kept low (e.g., <10%) to avoid denaturation of proteins.[6] |
| Stoichiometry | 5- to 20-fold molar excess of this compound over the amine-containing molecule. | The optimal ratio depends on the concentration of the reactants and the desired degree of labeling. A higher excess may be needed for dilute solutions or less reactive amines.[4][6] |
| Temperature | 4°C to Room Temperature (20-25°C). | Lower temperatures (4°C) can be used to slow down the competing hydrolysis reaction, especially for longer incubation times.[5][6] |
| Reaction Time | 30 minutes to 2 hours at room temperature, or 2 hours to overnight at 4°C. | The optimal time should be determined empirically. The reaction can be monitored for completion.[6][7] |
Table 2: Stability of NHS Esters as a Function of pH
This table illustrates the effect of pH on the hydrolytic half-life of NHS esters, which is a critical consideration for optimizing the coupling reaction.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[5][10] |
| 7.0 | Room Temperature | ~1 hour[6] |
| 8.0 | 4 | ~1 hour[6] |
| 8.5 | Room Temperature | 10-20 minutes[6] |
| 8.6 | 4 | 10 minutes[5][10] |
| 9.0 | Room Temperature | Minutes[6] |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Protein
This protocol provides a general guideline for labeling a protein with this compound. The specific amounts and concentrations should be optimized for the particular protein and desired degree of labeling.
Materials:
-
This compound
-
Protein to be labeled
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous DMSO or DMF[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10-50 mM.
-
Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound[11]
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Prepare Coupling Solution: In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) in DMF. Add DIPEA (2-3 equivalents).
-
Coupling: Add the coupling solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction progress using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Further Synthesis/Cleavage: Proceed with the next step in the peptide synthesis or cleave the modified peptide from the resin.
Mandatory Visualizations
Diagram 1: Amine Coupling Reaction Workflow
Caption: A general workflow for the amine coupling of this compound.
Diagram 2: Signaling Pathway Context (Hypothetical)
This diagram illustrates a hypothetical signaling pathway where a protein of interest (POI), labeled with a functionalized Boc-6-Ahx linker, interacts with its receptor, leading to downstream signaling. This represents a potential application of the coupled product.
Caption: Hypothetical signaling pathway involving a this compound labeled protein.
References
- 1. Boc-6-Ahx-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. This compound = 98.0 TLC 51513-80-5 [sigmaaldrich.com]
Application Notes and Protocols: The Use of Boc-6-Ahx-OSu in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of high-efficacy fluorescent probes is a cornerstone of modern biological research and drug discovery. These tools enable the visualization and quantification of molecular interactions, cellular processes, and the localization of biomolecules in real-time. A critical component in the design of many fluorescent probes is the linker or spacer arm that connects the fluorescent reporter molecule (fluorophore) to the biological targeting moiety. Boc-6-Ahx-OSu (6-(Boc-amino)caproic acid N-succinimidyl ester) is a widely utilized bifunctional linker that offers a flexible, hydrophobic hexanoic acid spacer. This spacer minimizes steric hindrance between the fluorophore and the target biomolecule, thereby preserving the biological activity of the targeting moiety and often enhancing the photophysical properties of the fluorophore.
The Boc (tert-butyloxycarbonyl) protecting group provides a stable amine protection that can be removed under acidic conditions, allowing for further modifications. The N-hydroxysuccinimide (OSu) ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines on biomolecules such as proteins, peptides, and modified oligonucleotides. This document provides detailed protocols and data for the application of this compound in the synthesis of fluorescent probes.
Data Presentation
The selection of a fluorophore is critical and depends on the specific application, including the available excitation sources and emission filters on the imaging system. The 6-aminohexanoic acid linker is compatible with a wide range of common fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Fluorescein (FITC) | 495 | 519 | 0.92 | 80,000 |
| Rhodamine B | 555 | 580 | 0.31 | 110,000 |
| Cyanine 3 (Cy3) | 550 | 570 | 0.15 | 150,000 |
| Cyanine 5 (Cy5) | 650 | 670 | 0.28 | 250,000 |
| Alexa Fluor 488 | 490 | 525 | 0.92 | 73,000 |
| Alexa Fluor 555 | 555 | 580 | 0.10 | 150,000 |
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Fluorescently Labeled Peptide
This protocol describes the synthesis of a fluorescently labeled peptide using this compound as a linker. The process involves first reacting an amine-containing fluorophore with this compound, followed by deprotection of the Boc group, and then conjugation to the peptide of interest.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Fluorescein-amine, Rhodamine B-amine)
-
Peptide with a primary amine available for conjugation
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
HPLC grade water and acetonitrile
-
Solid Phase Extraction (SPE) cartridges or preparative HPLC system
Procedure:
-
Reaction of this compound with an Amine-Containing Fluorophore:
-
Dissolve the amine-containing fluorescent dye (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Slowly add the this compound solution to the stirred fluorophore solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Deprotection of the Boc Group:
-
Once the reaction is complete, evaporate the DMF under reduced pressure.
-
To the dried residue, add a solution of 50% TFA in dichloromethane (DCM).
-
Stir the mixture for 30 minutes at room temperature.
-
Evaporate the TFA and DCM under a stream of nitrogen. The resulting product is the deprotected Ahx-fluorophore conjugate.
-
-
Conjugation to the Peptide:
-
Dissolve the deprotected Ahx-fluorophore conjugate (1.5 equivalents) in anhydrous DMF.
-
Dissolve the peptide (1 equivalent) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) or anhydrous DMF with 2 equivalents of DIPEA.
-
Slowly add the Ahx-fluorophore solution to the stirred peptide solution.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Fluorescently Labeled Peptide:
-
The crude reaction mixture can be purified using reversed-phase solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).
-
For HPLC purification, use a C18 column with a gradient of water and acetonitrile containing 0.1% TFA.
-
Collect the fractions containing the desired fluorescently labeled peptide.
-
Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a powder. Store at -20°C, protected from light.
-
Protocol 2: One-Pot Synthesis of a Fluorescent Probe
This protocol is a more streamlined approach where the biomolecule is directly reacted with this compound, followed by deprotection and reaction with the fluorophore. This method is suitable when the biomolecule is stable under the acidic conditions required for Boc deprotection.
Materials:
-
Biomolecule with a primary amine (e.g., protein, antibody)
-
This compound
-
Amine-reactive fluorescent dye (e.g., FITC, an NHS ester of another dye)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Reaction of Biomolecule with this compound:
-
Dissolve the biomolecule in PBS (pH 7.4) to a concentration of 1-10 mg/mL.
-
Dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the biomolecule solution in a dropwise manner while stirring. A molar excess of 5-20 fold of this compound over the biomolecule is typically used.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Deprotection of the Boc Group:
-
This step should be performed with caution as acidic conditions can denature some proteins. A milder deprotection agent may be required in some cases.
-
Carefully add TFA to the reaction mixture to a final concentration of 10-20%.
-
Incubate for 30 minutes at room temperature.
-
-
Conjugation with the Fluorescent Dye:
-
Neutralize the reaction mixture by adding a suitable base (e.g., 1 M sodium bicarbonate) to bring the pH to 8.0-8.5.
-
Dissolve the amine-reactive fluorescent dye (e.g., FITC) in anhydrous DMF.
-
Add the fluorescent dye solution to the neutralized biomolecule solution. A molar excess of 5-10 fold of the dye over the biomolecule is recommended.
-
Incubate for 2-4 hours at room temperature in the dark.
-
-
Purification of the Fluorescent Probe:
-
Separate the fluorescently labeled biomolecule from unreacted dye and other small molecules using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
-
The first colored fraction to elute will be the fluorescently labeled biomolecule.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its absorbance maximum).
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a fluorescent probe using this compound.
Troubleshooting & Optimization
Troubleshooting incomplete Boc-6-Ahx-OSu conjugation reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing incomplete conjugation reactions with Boc-6-Ahx-OSu (6-(Boc-amino)hexanoic acid N-succinimidyl ester). The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure successful and efficient bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation and why is it critical?
The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester like this compound and a primary amine on a target molecule is between 8.0 and 8.5.[1][2] This pH range is a crucial compromise. Below pH 7.2, the primary amines are increasingly protonated (R-NH3+), which makes them poor nucleophiles and significantly reduces the reaction efficiency.[2] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, where the ester reacts with water instead of the target amine, rendering it inactive.[2]
Q2: My reaction buffer contains Tris. Is this a problem?
Yes, this is a significant problem. Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for reaction with the this compound.[2][3] This competition will lead to a lower yield of your desired conjugate. It is essential to use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES.[4]
Q3: How can I tell if my this compound reagent is still active?
This compound is sensitive to moisture and can hydrolyze over time if not stored properly.[5] To prevent this, it is crucial to store the reagent desiccated and allow it to warm to room temperature before opening to avoid condensation.[6] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF immediately before use.[7] A simple qualitative test can be performed to check the activity of the NHS ester. This involves intentionally hydrolyzing the ester with a base and measuring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide (NHS).[1][5]
Q4: What molar ratio of this compound to my target molecule should I use?
A molar excess of the NHS ester is typically used to drive the reaction to completion. For initial experiments, a 10- to 20-fold molar excess of this compound over the amine-containing molecule is a common starting point.[8] However, the optimal ratio should be determined empirically for each specific application, as excessive labeling can sometimes lead to protein aggregation or loss of biological activity.[8]
Q5: What are the recommended reaction times and temperatures?
The ideal incubation time and temperature depend on the stability of your target molecule and the desired degree of labeling. Reactions are commonly performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[7][9] Lowering the temperature can help to minimize the competing hydrolysis reaction, which can be beneficial for long incubation times.[4]
Troubleshooting Incomplete Conjugation
If you are observing an incomplete reaction, systematically evaluate the following potential causes:
Problem 1: Low or No Conjugation
This is often due to issues with the reagents or reaction conditions.
-
Degraded this compound: The NHS ester has been inactivated by hydrolysis. Always use fresh, properly stored reagent and prepare stock solutions in anhydrous solvent immediately before use.[7]
-
Suboptimal pH: The reaction buffer is outside the optimal 8.0-8.5 range. Verify the pH of your buffer and adjust if necessary.[2]
-
Presence of Competing Amines: Your buffer or sample contains primary amines (e.g., Tris, glycine, ammonium salts) that are consuming the this compound.[2][3] Perform a buffer exchange into an amine-free buffer.
-
Low Reactant Concentration: The concentration of your target molecule is too low. For proteins, a concentration of at least 2 mg/mL is recommended to achieve good labeling efficiency.
Problem 2: Reaction Starts but Does Not Go to Completion
This may indicate a gradual degradation of the NHS ester during the reaction or insufficient molar excess.
-
NHS Ester Hydrolysis During Reaction: At higher pH and temperature, the half-life of the NHS ester in aqueous solution is significantly reduced. Consider lowering the reaction temperature to 4°C and extending the incubation time.[10]
-
Insufficient Molar Excess: The amount of this compound may not be sufficient to label all available amine sites, especially if there is some hydrolysis occurring. Try increasing the molar excess of the NHS ester.[8]
-
Inaccessible Amine Groups: The primary amines on your target molecule may be sterically hindered or buried within its three-dimensional structure, making them inaccessible to the this compound.
Data Presentation
The following tables provide quantitative data to aid in experimental design and troubleshooting.
| pH | NHS Ester Half-life (Hydrolysis) | Aminolysis Reaction Rate | Expected Amide Yield | Reference(s) |
| 7.0 | 4-5 hours | Slow | Low | [8] |
| 8.0 | 1 hour | Moderate | Moderate | [8] |
| 8.5 | ~10-30 minutes | Fast | High | [8] |
| 9.0 | ~10 minutes | Very Fast | High (but hydrolysis is rapid) | [8] |
Table 1: Effect of pH on NHS Ester Stability and Reactivity. This table illustrates the trade-off between reaction rate and NHS ester stability.
| Molar Excess of NHS Ester (to Protein) | Typical Degree of Labeling (DOL) | Reference(s) |
| 5-10 fold | 1 - 3 | [8] |
| 10-20 fold | 3 - 6 | [8] |
| >20 fold | >6 | [8] |
Table 2: General guidance on the relationship between molar excess of NHS ester and the resulting Degree of Labeling for a typical IgG antibody. The optimal ratio should be determined empirically.[8]
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol provides a general workflow. Optimization of molar excess, concentration, temperature, and time is recommended for each specific application.
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
The recommended protein concentration is 2-10 mg/mL.[7] If necessary, perform a buffer exchange.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[8]
-
While gently stirring the protein solution, add the this compound stock solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7] If any components are light-sensitive, protect the reaction from light.
-
-
Quench the Reaction:
-
(Optional but recommended) Add a quenching buffer, such as 1 M Tris-HCl or glycine (pH 8.0), to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.[7]
-
-
Purify the Conjugate:
-
Remove excess this compound and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.[2]
-
Protocol 2: Monitoring Conjugation Progress with HPLC
High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the conjugation reaction by separating the conjugated product from the unconjugated starting materials.
-
Prepare the HPLC System:
-
Equilibrate a suitable size-exclusion (SEC) or reverse-phase (RP) HPLC column with an appropriate mobile phase.[1]
-
-
Prepare Samples:
-
Analyze the Samples:
-
Inject the quenched samples onto the HPLC column.
-
Monitor the elution profile with a UV detector (e.g., at 280 nm for proteins).[2]
-
-
Interpret the Results:
Visualizations
Caption: A troubleshooting workflow for incomplete this compound conjugation.
Caption: A general experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
Strategies to improve low yield in Boc-6-Ahx-OSu labeling
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Boc-6-Ahx-OSu labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound labeling?
This compound (6-(Boc-amino)caproic acid N-succinimidyl ester) is an amine-reactive labeling reagent. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines (-NH₂), such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1][2] This reaction is most efficient in a slightly alkaline pH range.
Q2: What is the primary competing reaction that leads to low labeling yield?
The primary side reaction that significantly reduces labeling efficiency is the hydrolysis of the NHS ester.[1][3] In the presence of water, the NHS ester can be cleaved, rendering it inactive and unable to conjugate with the target amine.[3] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.[3][4]
Q3: Why is the choice of buffer crucial for successful labeling?
The buffer composition is critical for two main reasons. First, the pH of the buffer dictates the balance between the desired amine reaction and the competing hydrolysis reaction.[4] Second, buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the this compound, thereby reducing the labeling efficiency.[1][3][5] It is essential to use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[2][6]
Q4: How does pH affect the labeling efficiency?
The pH of the reaction is a critical factor influencing the outcome of the labeling reaction.[6]
-
Low pH (below 7.2): At acidic pH, primary amines on the target molecule are protonated (-NH₃⁺), making them poor nucleophiles and thus unreactive towards the NHS ester.[4][6]
-
Optimal pH (7.2-8.5): This range provides a good compromise between having a sufficient concentration of deprotonated, reactive amines and minimizing the rate of NHS ester hydrolysis.[2][3] A pH of 8.3-8.5 is often considered optimal for many applications.[3][6]
-
High pH (above 8.5): As the pH increases, the rate of NHS ester hydrolysis accelerates significantly, which can outcompete the desired labeling reaction, leading to a substantial decrease in yield.[4][6]
Q5: My protein of interest is in a Tris-based buffer. What should I do before starting the labeling reaction?
If your protein is in an incompatible buffer containing primary amines like Tris, you must perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, borate buffer) before adding the this compound.[5] This can be achieved through methods such as dialysis or using a desalting column.[3]
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
1. Verify Reagent Quality and Handling
-
Issue: The this compound reagent may have hydrolyzed due to improper storage or handling. NHS esters are moisture-sensitive.[7][8]
-
Solution:
-
Store the reagent desiccated and at the recommended temperature (typically 2-8°C).[9][10]
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][8]
-
For best results, prepare a fresh stock solution of this compound in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.[3][11] Avoid repeated freeze-thaw cycles of stock solutions.[5]
-
2. Optimize Reaction Conditions
-
Issue: The reaction buffer pH may be outside the optimal range, or the buffer may contain competing nucleophiles.[5]
-
Solution:
-
Verify pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range of 7.2-8.5.[5] For many proteins, starting at pH 8.3 is a good choice.[3][6]
-
Use Amine-Free Buffers: As mentioned in the FAQs, switch to buffers like PBS, HEPES, or borate that do not contain primary amines.[1]
-
3. Adjust Reactant Concentrations
-
Issue: The concentration of your target molecule may be too low, or the molar excess of the this compound may be insufficient.
-
Solution:
-
Increase Target Molecule Concentration: If possible, concentrate your protein or other target molecule. A higher concentration can improve reaction kinetics.[12] A protein concentration of 1-10 mg/mL is a typical starting point.[1]
-
Increase Molar Excess of this compound: A 10- to 50-fold molar excess of the NHS ester over the target molecule is a common starting point.[1] However, this may need to be optimized for your specific application. An empirical titration of the reagent may be necessary to find the optimal ratio.
-
4. Check for Accessibility of Target Amines
-
Issue: The primary amines on your target molecule may be sterically hindered or buried within its three-dimensional structure, making them inaccessible to the labeling reagent.[1][5]
-
Solution:
-
Assess the structure of your molecule, if known, to predict the accessibility of primary amines.
-
In some cases, partial denaturation of a protein (if its native conformation is not required for downstream applications) can expose more reactive sites.[1]
-
Consider using a labeling reagent with a longer spacer arm to overcome steric hindrance.
-
Quantitative Data
Table 1: Influence of pH on the Half-life of NHS Esters in Aqueous Solution
The stability of the NHS ester is highly dependent on the pH of the solution. The half-life (t½) is the time it takes for 50% of the NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[2] |
| 8.6 | 4 | 10 minutes[2] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[5]
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general procedure and should be optimized for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[3]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Perform the Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. A common starting point is a 10- to 50-fold molar excess of the NHS ester.[1]
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight.[2][3] The optimal time may need to be determined empirically.
-
-
Quench the Reaction:
-
Purify the Labeled Protein:
-
Remove excess reagent and byproducts by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[3]
-
Visualizations
Caption: Reaction pathways for this compound labeling.
Caption: Troubleshooting workflow for low labeling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. This compound = 98.0 TLC 51513-80-5 [sigmaaldrich.com]
- 10. This compound = 98.0 TLC 51513-80-5 [sigmaaldrich.com]
- 11. interchim.fr [interchim.fr]
- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions of Boc-6-Ahx-OSu with primary amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Boc-6-Ahx-OSu for conjugation to primary amines. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify and minimize side reactions, ensuring successful and efficient conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound and a primary amine?
The primary reaction involves the N-hydroxysuccinimide (NHS) ester of this compound reacting with a primary amine (-NH₂) to form a stable amide bond. This is a nucleophilic acyl substitution reaction where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2] This reaction is most efficient in the pH range of 7.2 to 8.5.[3]
Q2: What are the most common side reactions to be aware of?
The most significant side reaction is the hydrolysis of the NHS ester.[4] In aqueous solutions, the NHS ester can react with water, which leads to the formation of an unreactive carboxylic acid (Boc-6-Ahx-OH) and the release of NHS. This hydrolysis reaction is a competitive process that reduces the amount of active this compound available to react with the target primary amine.[1][5] The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[3][4]
Other potential, though generally less common, side reactions can occur with other nucleophilic functional groups on a biomolecule, such as:
-
Hydroxyl groups (-OH) on serine, threonine, and tyrosine residues can be acylated to form less stable ester bonds.[1]
-
Sulfhydryl groups (-SH) of cysteine residues can react to form thioester linkages, which are also less stable than amide bonds.[1]
Q3: Why is the choice of buffer crucial for this reaction?
The buffer composition is critical for a successful conjugation. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[5][6] These buffers will compete with the target molecule for the NHS ester, significantly reducing the conjugation yield.[5][6] Recommended amine-free buffers include phosphate-buffered saline (PBS), sodium phosphate, sodium bicarbonate, and HEPES.[5]
Q4: How does pH affect the reaction of this compound with primary amines?
The pH of the reaction is a critical parameter that requires careful optimization. It influences two competing factors:
-
Amine Reactivity: For the primary amine to be nucleophilic and react with the NHS ester, it must be in its unprotonated form (-NH₂). At a pH below the pKa of the amine (typically around 8.0-8.5 for the ε-amino group of lysine), a significant portion of the amines will be protonated (-NH₃⁺) and unreactive.[4]
-
NHS Ester Stability: The stability of the NHS ester decreases as the pH increases. The rate of hydrolysis, the primary side reaction, accelerates significantly at higher pH values.[3][4]
Therefore, the optimal pH for the reaction is a compromise, typically between 7.2 and 8.5 , which maximizes the concentration of reactive primary amines while minimizing the rate of NHS ester hydrolysis.[3][4]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Check pH: Ensure the reaction pH is within the optimal range of 7.2-8.5.[3][4] - Temperature Control: Perform the reaction at room temperature (20-25°C) for 30-60 minutes or at 4°C for 2-4 hours to slow down hydrolysis, especially for longer reaction times.[7][8] - Fresh Reagent: Use freshly prepared or properly stored this compound. Avoid repeated freeze-thaw cycles and exposure to moisture.[8] - Solvent Quality: If dissolving this compound in an organic solvent (e.g., DMSO, DMF), ensure it is anhydrous. Degraded DMF can contain primary amines that will consume the NHS ester.[6] |
| Inactive Primary Amine | - Confirm pH: Verify that the reaction pH is high enough to ensure a sufficient concentration of unprotonated primary amines.[4] - Buffer Exchange: If your protein or molecule of interest is in a buffer of unknown composition or low pH, perform a buffer exchange into a suitable reaction buffer. |
| Incompatible Buffer | - Avoid Amine Buffers: Confirm that your reaction buffer does not contain primary amines (e.g., Tris, glycine).[5][6] If so, perform a buffer exchange into an amine-free buffer like PBS.[5] |
| Insufficient Molar Excess of this compound | - Optimize Ratio: Increase the molar excess of this compound. A common starting point is a 10- to 20-fold molar excess over the primary amine.[5] |
| Steric Hindrance | - Longer Reaction Time: If the target primary amine is in a sterically hindered environment, a longer incubation time may be necessary.[4] Consider performing the reaction at 4°C overnight to minimize hydrolysis during the extended time.[7] |
Issue 2: Presence of Unwanted Side Products
| Possible Cause | Troubleshooting Steps |
| Reaction with Hydroxyl or Sulfhydryl Groups | - Optimize pH: Side reactions with hydroxyl groups are more prevalent at lower pH. Maintaining the pH in the 7.2-8.5 range will favor the reaction with primary amines.[1] - Block Sulfhydryl Groups: If cysteine modification is a concern, consider using a reversible sulfhydryl blocking agent prior to the reaction with this compound.[1] |
| Protein Aggregation | - Lower Protein Concentration: The reaction of NHS esters with primary amines neutralizes the positive charge of the amine, which can sometimes lead to aggregation. Try performing the reaction at a lower protein concentration.[4] - Optimize Buffer Conditions: Ensure the chosen buffer and pH are compatible with the stability of your protein. |
Quantitative Data Summary
Table 1: Stability of NHS Esters as a Function of pH and Temperature
This table illustrates the significant impact of pH and temperature on the hydrolytic stability of NHS esters, presented as the half-life (t½) of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[3][5] |
| 8.0 | 4 | ~1 hour[5] |
| 8.5 | Room Temperature | 125-180 minutes[5][9] |
| 8.6 | 4 | 10 minutes[3][5] |
| 9.0 | Room Temperature | Minutes[5][9] |
Data compiled from multiple sources. The exact half-life can vary depending on the specific NHS ester and buffer conditions.
Table 2: Comparative Kinetics of Amidation vs. Hydrolysis
This table provides a conceptual comparison of the reaction rates for the desired amidation (reaction with primary amine) versus the competing hydrolysis at different pH values.
| pH | Rate of Amidation | Rate of Hydrolysis | Overall Conjugation Efficiency |
| < 7.0 | Very Slow | Slow | Low |
| 7.2 - 8.5 | Fast | Moderate | Optimal |
| > 8.5 | Very Fast | Very Fast | Decreasing (hydrolysis outcompetes amidation) |
While the rate of both reactions increases with pH, the rate of amidation is more significantly accelerated within the optimal range, leading to a higher yield of the desired conjugate.[10]
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).
-
If the protein solution contains primary amines (e.g., from a Tris buffer), perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Note: Do not prepare stock solutions of this compound in aqueous buffers for storage.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10- to 20-fold) of the dissolved this compound solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and the hydrolyzed byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Monitoring NHS Ester Hydrolysis (Qualitative)
This protocol can be used to assess the activity of your this compound reagent.
-
Prepare Solutions:
-
Dissolve 1-2 mg of this compound in 2 mL of an amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5).
-
Prepare a control solution with the buffer only.
-
-
Initial Absorbance Reading:
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure and record the initial absorbance of the this compound solution.
-
-
Induce Hydrolysis:
-
Add a small volume of a strong base (e.g., 100 µL of 0.5 M NaOH) to 1 mL of the this compound solution to rapidly hydrolyze the NHS ester.
-
-
Final Absorbance Reading:
-
Immediately measure the absorbance at 260 nm. A significant increase in absorbance indicates the release of NHS and confirms the reactivity of the ester.
-
Visualizations
Caption: Primary and side reaction pathways of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: General experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc-6-Ahx-OSu Coupling Efficiency
Welcome to the technical support center for Boc-6-Ahx-OSu. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your coupling reactions.
Troubleshooting Guide
Low coupling efficiency is a common issue in bioconjugation reactions. The following table outlines potential causes and solutions to enhance the performance of your experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Coupling Efficiency | Incorrect pH of reaction buffer: The primary amine on the target molecule is protonated at low pH and thus unreactive. At high pH, the NHS ester is rapidly hydrolyzed.[1][2] | The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as a starting point.[2][3] |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for reaction with the this compound.[1] | Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate buffers.[1] If your sample is in an incompatible buffer, perform a buffer exchange before the reaction.[3] | |
| Hydrolysis of this compound: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze over time, rendering it inactive.[3] | Always use fresh, high-purity, anhydrous solvents like DMSO or DMF to prepare the stock solution.[2][3] Allow the reagent vial to warm to room temperature before opening to prevent condensation.[3] | |
| Low concentration of reactants: Dilute solutions can favor the competing hydrolysis reaction over the desired coupling reaction.[1][3] | Increase the concentration of your protein or other target molecule if possible. A protein concentration of at least 2 mg/mL is recommended.[3][4] | |
| Insufficient molar excess of this compound: An inadequate amount of the labeling reagent will result in a low degree of labeling. | A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein. This should be optimized for each specific application.[3] | |
| Protein Precipitation During or After Reaction | Over-labeling of the protein: Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation.[3] | Reduce the molar excess of this compound in the reaction or shorten the reaction time.[1] Perform small-scale pilot reactions with varying molar ratios to find the optimal conditions. |
| High concentration of organic solvent: this compound is often dissolved in DMSO or DMF. A large volume of this solvent can denature the protein. | Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10%. | |
| Inconsistent Results | Variability in reagent quality: Impurities in solvents or degradation of this compound can lead to inconsistent outcomes. | Use high-quality, fresh reagents. Store this compound at 2-8°C, desiccated, and protected from light.[5] |
| Inaccurate quantitation of reactants: Errors in determining the concentration of the target molecule or the this compound solution will affect the molar ratio and reproducibility. | Accurately determine the concentration of your target molecule before the reaction. Prepare the this compound stock solution immediately before use.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for a this compound coupling reaction?
A1: Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M phosphate buffer, HEPES, or borate buffer, with a pH between 7.2 and 8.5.[1][3] A pH of 8.3-8.5 is often a good starting point for efficient labeling.[2][3]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is moisture-sensitive.[3] It should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2] Prepare only the amount needed for the experiment, as the NHS ester will hydrolyze in the presence of water. Unused this compound powder should be stored at 2-8°C under desiccation.[5]
Q3: What is a typical molar ratio of this compound to my protein/peptide?
A3: The optimal molar ratio is empirical and depends on the number of available primary amines on your target molecule and the desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of this compound to the protein.[3] For molecules with a single primary amine, a smaller excess may be sufficient.
Q4: How can I stop the coupling reaction?
A4: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[4] This will react with any remaining this compound.
Q5: How do I remove unreacted this compound and byproducts after the reaction?
A5: Unreacted reagent and byproducts can be removed by methods such as gel filtration (desalting column) or dialysis against a suitable buffer (e.g., PBS).[1]
Q6: Can I use this compound to label molecules other than proteins?
A6: Yes, this compound can be used to label any molecule containing a primary amine, such as amino-modified oligonucleotides or small molecules.[2] The 6-aminohexanoic acid (Ahx) spacer can provide flexibility and distance between the label and the target molecule.[6]
Q7: What is the purpose of the Boc protecting group?
A7: The tert-butyloxycarbonyl (Boc) group protects the primary amine of the 6-aminohexanoic acid linker.[7] This is particularly important in multi-step syntheses, such as in the development of PROTACs or other complex bioconjugates, where the linker's amine needs to be revealed at a later stage for further conjugation.[8] The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[9]
Experimental Protocols
Protocol: Standard Coupling of this compound to a Protein
This protocol provides a general procedure for conjugating this compound to a protein. Optimization may be required for your specific application.
1. Reagent Preparation:
-
Protein Solution: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[1][3] If necessary, perform a buffer exchange via dialysis or a desalting column.
-
This compound Stock Solution: Allow the vial of this compound to warm to room temperature before opening.[3] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.
2. Calculation of Reagent Volumes:
-
Determine the moles of protein to be labeled.
-
Decide on the desired molar excess of this compound (e.g., 10-fold excess).
-
Calculate the moles of this compound required.
-
Calculate the volume of the this compound stock solution to add to the protein solution.
3. Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1] The optimal time may need to be determined empirically.
4. Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[4]
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
Remove unreacted this compound and byproducts (such as N-hydroxysuccinimide) by gel filtration using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
Addressing stability issues of the Boc-6-Ahx-OSu linker in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the Boc-6-Ahx-OSu linker in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability for this compound in aqueous solutions is the hydrolysis of the N-hydroxysuccinimide (NHS) ester.[1] This reaction occurs when the linker reacts with water, cleaving the ester bond and rendering it incapable of conjugating to primary amines.[1][2] This hydrolysis is a competing reaction with the desired aminolysis (reaction with an amine).[1]
Q2: What are the key factors that influence the stability of the this compound linker?
A2: The stability of the NHS ester in the this compound linker is significantly influenced by three main factors:
-
pH: This is the most critical factor. The rate of hydrolysis increases dramatically with an increase in pH.[1][2]
-
Temperature: Higher temperatures accelerate both the desired conjugation reaction and the competing hydrolysis reaction.[3]
-
Moisture: The presence of water, even in small amounts in solvents like DMSO or DMF, can lead to the degradation of the linker over time.[4]
Q3: What is the optimal pH range for performing conjugation reactions with this compound?
A3: A pH range of 7.2 to 8.5 is generally recommended for NHS ester conjugation reactions.[2] This range represents a compromise: it is high enough to ensure that a sufficient amount of the target primary amines are deprotonated and nucleophilic, yet low enough to minimize the rapid hydrolysis of the NHS ester.[2] At pH levels above 8.5, the rate of hydrolysis can become so significant that it outcompetes the desired conjugation.[1]
Q4: How should I store the solid this compound linker and its stock solutions?
A4: Solid this compound should be stored at 2-8°C in a tightly sealed container with a desiccant to protect it from moisture.[3] Stock solutions should be prepared in anhydrous (water-free) organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] It is crucial to use high-quality, amine-free grade DMF.[1] Once prepared, stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. To prevent condensation, allow the reagent vial to equilibrate to room temperature before opening.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Hydrolysis of the linker: The this compound has degraded due to exposure to moisture or inappropriate pH.[2] 2. Suboptimal pH: The reaction buffer pH is too low, resulting in protonated and unreactive primary amines.[2] 3. Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target molecule for the linker.[2] 4. Insufficient linker concentration: The molar excess of the linker is too low. | 1. Use a fresh vial of the linker. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Consider performing a reactivity test on your linker stock (see Experimental Protocols).[4] 2. Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. 3. Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer. 4. Increase the molar excess of the this compound linker. A 10- to 20-fold molar excess is a common starting point.[2] |
| Inconsistent Results Between Experiments | 1. Degradation of stock solution: The linker stock solution has hydrolyzed over time, especially if stored improperly or for an extended period.[4] 2. Variability in reaction conditions: Minor differences in pH, temperature, or incubation time can significantly impact results.[3] | 1. Prepare fresh stock solutions of the linker for each experiment. Avoid using old stock solutions.[2] 2. Carefully control and document all reaction parameters (pH, temperature, incubation time, concentrations) for each experiment to ensure reproducibility. |
| Precipitation During Reaction | 1. Poor solubility of the linker: Some NHS ester reagents have limited aqueous solubility.[2] 2. Change in protein charge: The reaction of the linker with primary amines neutralizes their positive charge, which can sometimes lead to protein aggregation.[2] | 1. First, dissolve the this compound in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.[2] 2. Try performing the reaction at a lower protein concentration.[2] |
Data Presentation
Table 1: Approximate Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Approximate Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 7.0 | 25 (Room Temp) | ~1 hour | [5] |
| 8.0 | 4 | ~36 minutes | [6] |
| 8.5 | 25 (Room Temp) | Minutes | [1] |
| 8.6 | 4 | 10 minutes | |
| 9.0 | 25 (Room Temp) | Minutes | [5] |
Table 2: Effect of Temperature on NHS Ester Reactions
| Temperature | Effect on Conjugation | Effect on Hydrolysis | Recommended Use Case | Reference(s) |
| 4°C (on ice) | Slower reaction rate | Significantly slower hydrolysis rate | For sensitive biomolecules or when longer incubation times (e.g., overnight) are required.[3] | [3][7] |
| 20-25°C (Room Temp) | Faster reaction rate | Faster hydrolysis rate | For shorter incubation times (e.g., 30 minutes to 4 hours), offering a balance between reaction speed and linker stability.[3] | [3] |
Experimental Protocols
Protocol: Assessing the Reactivity of this compound Stock
This method provides a qualitative assessment of the activity of your NHS ester linker by measuring the release of N-hydroxysuccinimide (NHS) upon intentional base hydrolysis.[4] The released NHS absorbs light at approximately 260 nm.[4]
Materials:
-
This compound stock solution in anhydrous DMSO or DMF.
-
Amine-free buffer, pH 7.0-8.0 (e.g., phosphate buffer).[5]
-
0.5 M NaOH.[5]
-
Spectrophotometer and quartz cuvettes.[5]
Procedure:
-
Prepare two identical dilutions of your this compound stock solution in the amine-free buffer.
-
Sample 1 (Unhydrolyzed): Measure the absorbance of the first dilution at 260 nm. This is your baseline reading.
-
Sample 2 (Base-Hydrolyzed): To the second dilution, add a small volume of 0.5 M NaOH to intentionally hydrolyze the NHS ester.
-
Incubate for a few minutes to ensure complete hydrolysis.
-
Measure the absorbance of the base-hydrolyzed sample at 260 nm.
Interpretation of Results:
-
Active Linker: If the absorbance of the base-hydrolyzed sample is significantly greater than the baseline reading, your this compound stock is active.[4][5]
-
Inactive (Hydrolyzed) Linker: If there is no measurable increase in absorbance in the base-hydrolyzed sample compared to the baseline, your linker has likely already hydrolyzed and is inactive.[4][5] In this case, a fresh vial of the reagent should be used.
Visualizations
Caption: Hydrolysis pathway of the this compound linker in an aqueous environment.
Caption: A workflow for troubleshooting common issues leading to low conjugation yield.
Caption: The relationship between key factors influencing the outcome of a conjugation reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reddit.com [reddit.com]
- 7. Boc-6-Ahx-OH = 99.0 T 6404-29-1 [sigmaaldrich.com]
Common problems and solutions for Boc deprotection of Boc-6-Ahx-OSu conjugates
Welcome to the technical support center for the deprotection of Boc-6-aminohexanoic acid N-hydroxysuccinimide ester (Boc-6-Ahx-OSu) conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group while preserving the integrity of the N-hydroxysuccinimide (NHS) ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when deprotecting this compound?
The main challenge is the selective removal of the acid-labile Boc group without causing the hydrolysis of the moisture- and acid-sensitive NHS ester.[1][2] The NHS ester is crucial for subsequent conjugation to primary amines, so its integrity must be maintained.
Q2: What is the general mechanism for the acid-catalyzed deprotection of the Boc group?
The deprotection proceeds via an acid-catalyzed elimination mechanism.[3]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[3]
-
Carbocation Formation: This protonation leads to the cleavage of the Boc group, forming a stable tert-butyl cation and a carbamic acid intermediate.[3][4]
-
Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the free primary amine.[3][4] The amine is then typically present as an acid salt (e.g., trifluoroacetate salt).[4]
Q3: What are the most common side reactions during Boc deprotection of this compound?
The most prevalent side reactions include:
-
NHS Ester Hydrolysis: The NHS ester can react with water in the reaction mixture, rendering it inactive for subsequent conjugation.[1][2] Using anhydrous conditions is critical to minimize this.[1]
-
Alkylation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate other nucleophilic sites on your molecule.[5][6]
-
Incomplete Deprotection: Insufficient acid strength, concentration, or reaction time can lead to only partial removal of the Boc group.[7]
Q4: Why is it important to use anhydrous conditions?
Anhydrous (water-free) solvents and reagents are crucial to prevent the hydrolysis of the NHS ester.[1] Any moisture present can lead to the loss of the amine-reactive functionality of the conjugate.
Q5: What are scavengers and when should I use them?
Scavengers are reagents added to the reaction mixture to "trap" the reactive tert-butyl cation formed during deprotection.[1] This prevents the cation from causing unwanted side reactions, such as alkylating sensitive functional groups.[5][6] A common scavenger is triisopropylsilane (TIS).[1] Their use is recommended if your molecule contains electron-rich or nucleophilic moieties.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid strength or concentration.[7] 2. Inadequate reaction time or low temperature.[3] 3. Poor solubility of the starting material.[7] 4. Steric hindrance around the Boc group.[3][7] | 1. Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).[6] 2. Increase the reaction time and/or temperature. Monitor progress by TLC or LC-MS.[1] 3. Choose a solvent in which the starting material is more soluble. 4. Use more forcing conditions (stronger acid, longer time) and monitor carefully for side product formation.[7] |
| Low Yield of Active NHS Ester (Poor Conjugation Efficiency) | 1. Hydrolysis of the NHS ester due to moisture.[1][2] 2. Degradation of the NHS ester by the strong acidic conditions.[1] 3. The deprotected amine-NHS ester was not used immediately or was stored improperly.[1] | 1. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Use the mildest effective acidic conditions. Consider using 4M HCl in dioxane instead of TFA, as it can be gentler on ester groups.[1] 3. Use the deprotected product immediately for the next conjugation step. If storage is necessary, store under anhydrous and inert conditions at low temperatures (-20°C or below).[1] |
| Formation of Unexpected Byproducts | 1. Alkylation of nucleophilic groups by the tert-butyl cation.[5] 2. Degradation of other acid-sensitive functional groups in your molecule.[8] | 1. Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture to trap the tert-butyl cation.[1] 2. Attempt deprotection under milder conditions (e.g., lower acid concentration, lower temperature).[8] If the molecule is highly acid-sensitive, consider alternative Boc deprotection methods that do not use strong acids. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and effective method for Boc deprotection.
Materials:
-
This compound conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
(Optional) Scavenger, e.g., Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the this compound conjugate in anhydrous DCM under an inert atmosphere.
-
For sensitive substrates, cool the solution to 0°C in an ice bath.[3]
-
Add TFA to the desired concentration (typically 20-50% v/v in DCM).[6][9] If using a scavenger, add it to the mixture.
-
Stir the reaction at 0°C to room temperature for 30 minutes to 4 hours.[1] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3]
-
To ensure complete removal of TFA, co-evaporate the residue with an anhydrous solvent like toluene or DCM 2-3 times.[3]
-
Precipitate the deprotected product (as a TFA salt) by adding cold diethyl ether.[3]
-
Isolate the product by filtration or centrifugation and dry under vacuum.
-
Use the resulting amine salt immediately for the subsequent conjugation reaction.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This method is often considered milder than TFA and may be preferable for preserving the NHS ester.[1]
Materials:
-
This compound conjugate
-
4M solution of HCl in anhydrous 1,4-dioxane
-
Cold diethyl ether
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the this compound conjugate in a minimal amount of anhydrous solvent (e.g., dioxane or ethyl acetate) under an inert atmosphere.
-
Add the 4M HCl in 1,4-dioxane solution.
-
Stir the reaction at room temperature for 1-4 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Isolate the product by filtration or centrifugation and dry under vacuum. The resulting salt can often be used without further purification.[1]
Data Summary
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent/Solvent | Temperature | Typical Time | Yield (Boc Deprotection) | Notes |
| 20-50% TFA in DCM | Room Temp. | 30 min - 2 hours | >90% | Fast and efficient, but may cause partial hydrolysis of NHS esters. Anhydrous conditions are recommended.[1][6] |
| 4M HCl in 1,4-Dioxane | 0°C to Room Temp. | 2 - 6 hours | High | Generally milder on ester groups compared to TFA, but requires longer reaction times. Anhydrous conditions are crucial.[1] |
| Oxalyl Chloride/Methanol | Room Temp. | 1 - 4 hours | Up to 90% | A mild method with good functional group tolerance.[1][10] |
Visualizations
Caption: Experimental workflow for Boc deprotection using TFA.
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Labeled with Boc-6-Ahx-OSu
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides labeled with N-α-t-Boc-6-aminohexanoic acid N-succinimidyl ester (Boc-6-Ahx-OSu).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides labeled with this compound?
A1: The primary challenges stem from the increased hydrophobicity imparted by both the tert-butyloxycarbonyl (Boc) protecting group and the 6-aminohexanoic acid (Ahx) linker.[1] This combination can lead to:
-
Poor Solubility: The labeled peptide may have limited solubility in aqueous buffers commonly used for reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Peptide Aggregation: The increased hydrophobicity can promote intermolecular interactions, leading to aggregation. This can result in broad or tailing peaks during HPLC analysis and potentially low recovery of the purified product.
-
Strong Retention on RP-HPLC columns: The hydrophobic nature of the Boc-6-Ahx moiety causes the peptide to bind strongly to C18 columns, often requiring high concentrations of organic solvent for elution.
-
Co-elution with Similar Impurities: Hydrophobic impurities, such as deletion sequences or incompletely deprotected peptides, may have similar retention times to the target peptide, making separation difficult.
Q2: How does the 6-aminohexanoic acid (Ahx) linker specifically contribute to purification challenges?
A2: The 6-aminohexanoic acid linker is a flexible and hydrophobic spacer.[1] Its methylene chain enhances the overall nonpolar character of the peptide, which can lead to increased retention times in RP-HPLC and contribute to solubility issues. Coupling of 6-aminohexanoic acid with short peptides has been shown to enhance the hydrophobicity of the compounds.[1]
Q3: What are common impurities encountered during the synthesis and purification of this compound labeled peptides?
A3: Common impurities include:
-
Unlabeled Peptide: Incomplete reaction with this compound.
-
Hydrolyzed Boc-6-Ahx-OH: The active ester can hydrolyze back to the carboxylic acid, which can then be present as an impurity.
-
Deletion Sequences: Peptides missing one or more amino acids from the solid-phase peptide synthesis (SPPS) process.
-
Incompletely Deprotected Peptides: Peptides still carrying other protecting groups from the synthesis.
-
Side-products from Cleavage: Byproducts formed during the cleavage of the peptide from the resin.
Troubleshooting Guide
Problem 1: Poor Solubility of the Crude Peptide
| Symptom | Possible Cause | Suggested Solution |
| The lyophilized crude peptide does not dissolve in the initial mobile phase (e.g., water with 0.1% TFA). | The Boc-6-Ahx-labeled peptide is highly hydrophobic. | 1. Use an Organic Co-solvent for Initial Dissolution: Dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[2] Once dissolved, dilute the solution with the initial mobile phase. For most biological assays, the final DMSO concentration should be kept low.[3] 2. Test Solubility: Before dissolving the entire sample, test the solubility of a small aliquot in various solvents.[3] 3. Sonication: Briefly sonicate the sample to aid dissolution.[3] |
Problem 2: Poor Peak Shape and Low Recovery in RP-HPLC
| Symptom | Possible Cause | Suggested Solution |
| Broad, tailing, or split peaks are observed during HPLC analysis. Recovery of the purified peptide is low. | 1. Peptide Aggregation: The hydrophobic peptide is aggregating on the column. 2. Strong Hydrophobic Interactions: The peptide is interacting too strongly with the stationary phase. 3. Precipitation on the Column: The peptide is precipitating upon injection or during the gradient. | 1. Change Column Chemistry: Use a column with a less hydrophobic stationary phase, such as C8 or C4, to reduce strong interactions.[4] 2. Optimize the Mobile Phase: a. Increase the initial organic phase concentration: Start the gradient with a higher percentage of acetonitrile or other organic solvent. b. Use a different organic modifier: In some cases, isopropanol or ethanol can improve solubility and peak shape for hydrophobic peptides. c. Adjust TFA concentration: While 0.1% TFA is standard, optimizing this concentration may improve peak shape.[] 3. Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60 °C) can reduce aggregation and improve peak shape. |
Problem 3: Co-elution of the Target Peptide with Impurities
| Symptom | Possible Cause | Suggested Solution |
| The main peak in the chromatogram is not pure, and impurities have very similar retention times. | Impurities, such as deletion sequences with similar hydrophobicity, are present. | 1. Optimize the HPLC Gradient: Use a shallower gradient around the elution point of the target peptide to improve resolution. 2. Use an Alternative Purification Method: Consider solid-phase extraction (SPE) as a preliminary purification step to remove more dissimilar impurities before a final HPLC polishing step.[6] 3. Employ a Different Ion-Pairing Reagent: Using an alternative to TFA, such as formic acid, may alter the selectivity of the separation. |
Data Presentation
The presence of a hydrophobic linker like Boc-6-Ahx can significantly impact the purification yield and final purity of a peptide. The following table provides a representative comparison of purification outcomes for a model peptide with and without the Boc-6-Ahx label.
| Peptide | Crude Purity (%) | Purification Method | Final Purity (%) | Overall Yield (%) |
| Model Peptide | 75 | RP-HPLC (C18) | >98 | 35 |
| Model Peptide-Ahx-Boc | 60 | RP-HPLC (C8) | >95 | 20 |
Note: This data is illustrative and actual results will vary depending on the peptide sequence and synthesis efficiency.
Experimental Protocols
Protocol 1: Solubilization of Hydrophobic Boc-6-Ahx Labeled Peptides for HPLC
-
Initial Solubility Test: Test the solubility of a small amount of the lyophilized peptide in the intended initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA).
-
Organic Co-solvent Dissolution: If solubility is poor, dissolve the peptide in a minimal volume of DMSO (e.g., 10-50 µL).
-
Dilution: Once fully dissolved, gradually add the initial mobile phase to the desired concentration for injection.
-
Centrifugation: Centrifuge the sample to pellet any remaining insoluble material before injection.[3]
Protocol 2: General RP-HPLC Purification of a Boc-6-Ahx Labeled Peptide
-
Column Selection: A C8 or C4 reversed-phase column is recommended.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Gradient Elution:
-
Equilibrate the column with a higher initial percentage of Mobile Phase B than for a more hydrophilic peptide (e.g., 20-30% B).
-
Run a shallow linear gradient to elute the peptide (e.g., 20-70% B over 40 minutes).
-
The optimal gradient should be determined based on an initial analytical run.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Overall workflow from synthesis to purified peptide.
Caption: Troubleshooting logic for HPLC purification issues.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Methods for improving the solubility of Boc-6-Ahx-OSu conjugates
Welcome to the technical support center for Boc-6-Ahx-OSu and related conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound, with a primary focus on improving its solubility for successful conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (6-(Boc-amino)hexanoic acid N-succinimidyl ester) is a chemical linker molecule. It is composed of three key parts:
-
A Boc (tert-butyloxycarbonyl) protecting group , which masks a primary amine. This group is stable under many reaction conditions but can be removed using acid.
-
A 6-aminohexanoic acid (6-Ahx) spacer, which is a six-carbon chain that provides distance between the molecules being conjugated.
-
An N-hydroxysuccinimide (OSu) ester , which is a reactive group that readily couples with primary amines (like those on lysine residues of proteins) to form stable amide bonds.
Its primary application is in bioconjugation and peptide synthesis, where it is used to link molecules together.
Q2: I'm having trouble dissolving this compound in my aqueous reaction buffer. Why is this happening?
This compound, like many non-sulfonated NHS esters, has limited solubility in aqueous solutions.[1] This is due to the hydrophobic nature of the Boc group and the carbon spacer. Direct dissolution in aqueous buffers is often difficult and not recommended. The preferred method is to first dissolve the compound in a dry, water-miscible organic solvent.[1][2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
It is highly recommended to first dissolve this compound in a high-quality, anhydrous (dry) water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1][2][3] This stock solution can then be added to your aqueous reaction buffer.
Q4: My solution becomes cloudy or a precipitate forms when I add the this compound stock solution to my aqueous buffer. What should I do?
Cloudiness or precipitation upon addition of the organic stock solution to the aqueous buffer can be caused by several factors:
-
High Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO or DMF) in your reaction mixture may be too high, causing your protein or the conjugate to precipitate. It is recommended to keep the final organic solvent concentration below 10%.[1]
-
Exceeded Solubility Limit: The concentration of the this compound conjugate may have exceeded its solubility limit in the final buffer composition.
To resolve this, you can try the following:
-
Decrease the volume of the organic stock solution added, or increase the total reaction volume to lower the final percentage of the organic solvent.[1]
-
Add the organic stock solution slowly to the aqueous buffer while gently vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.[2]
-
Lower the final concentration of the this compound in the reaction mixture.[2]
Q5: What is the optimal pH for reacting this compound with my target molecule?
The optimal pH range for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[1][4]
-
Below pH 7.2, the amine groups are increasingly protonated and therefore less reactive.
-
Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[1]
Q6: Which buffers are compatible with this compound conjugation reactions?
It is crucial to use buffers that do not contain primary amines, as they will compete with your target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate, borate, carbonate-bicarbonate, and HEPES buffers are generally compatible.[1][2]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided.[2][4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | Limited aqueous solubility of non-sulfonated NHS esters.[1] | Prepare a concentrated stock solution in anhydrous DMSO or DMF first, then add it to the aqueous buffer.[1][2][3] |
| Precipitation or cloudiness occurs upon adding the organic stock solution to the aqueous buffer. | The final concentration of the organic solvent is too high (typically >10%).[1] | Decrease the volume of the stock solution added or increase the total reaction volume.[1] |
| The final concentration of the conjugate has exceeded its solubility limit.[2] | Reduce the target final concentration of the this compound in the reaction mixture.[2] | |
| Poor mixing leading to localized high concentrations. | Add the organic stock solution slowly while vortexing or stirring vigorously.[2] | |
| Low or no conjugation yield. | The NHS ester has hydrolyzed and is no longer active.[2][4] | Ensure the this compound is stored properly in a desiccated environment.[3][4] Always prepare fresh stock solutions in anhydrous solvent immediately before use.[1][3] You can check the reactivity of the NHS ester by monitoring the release of NHS at 260 nm after intentional hydrolysis with a base.[3][5] |
| Suboptimal reaction pH.[4] | Ensure the reaction buffer pH is between 7.2 and 8.5 using a calibrated pH meter.[1][3] | |
| Presence of competing primary amines in the buffer (e.g., Tris, glycine).[2][4] | Use a compatible buffer such as phosphate, borate, or HEPES.[1][2] | |
| Inaccessible amine groups on the target molecule. | Ensure your protein is correctly folded and the target amine groups are available for reaction. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3][4]
-
Immediately before use, add a precise volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mM).[1]
-
Vortex briefly to ensure the compound is fully dissolved.[1]
Protocol 2: General Procedure for Conjugation of this compound to a Protein
Objective: To conjugate this compound to a protein containing primary amines.
Materials:
-
Protein solution in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Freshly prepared this compound stock solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Determine the amount of this compound needed for the reaction. A 10- to 50-fold molar excess of the crosslinker over the amount of amine-containing protein is a common starting point.[1]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.[1]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3] Reactions at 4°C for a longer duration can be beneficial if hydrolysis is a concern.[3]
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[3]
-
Purify the conjugate by removing excess, unreacted this compound and the quenching agent using a desalting column or dialysis.[3]
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Decision tree for troubleshooting precipitation.
References
Preventing premature cleavage of the Boc-6-Ahx-OSu linker
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of the Boc-6-Ahx-OSu linker, with a primary focus on preventing its premature cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
A1: The this compound linker is a chemical tool used in bioconjugation. It is composed of three key parts:
-
Boc (tert-Butyloxycarbonyl): An acid-sensitive protecting group for the primary amine. This allows for selective deprotection at a later stage in the synthesis.
-
6-Ahx (6-Aminohexanoic acid): A flexible and hydrophobic six-carbon spacer that provides distance between the conjugated molecules, which can help to reduce steric hindrance.[1]
-
OSu (N-Hydroxysuccinimidyl ester): A reactive group that readily couples with primary amines (e.g., on proteins or peptides) to form a stable amide bond.[2]
Q2: What constitutes "premature cleavage" of the this compound linker?
A2: Premature cleavage refers to the unintended breakdown of the linker before the desired conjugation or deprotection step. This can occur in two primary ways:
-
Hydrolysis of the OSu ester: The N-hydroxysuccinimidyl ester is susceptible to reaction with water, which converts it into an unreactive carboxylic acid, rendering the linker incapable of conjugating to its target amine.[3]
-
Unintended deprotection of the Boc group: The Boc group can be removed under acidic conditions.[4] If this happens prematurely, the newly exposed amine can lead to unintended side reactions.
Q3: What is the optimal pH for conjugation reactions using the this compound linker?
A3: The optimal pH for reacting the OSu ester with primary amines is typically between 7.2 and 8.5.[3][5] A pH of 8.3-8.5 is often considered ideal for efficient conjugation.[6][7] This pH range represents a compromise:
-
Below pH 7.2: The target primary amines are protonated (-NH3+), making them poor nucleophiles and slowing down the desired reaction.[7]
-
Above pH 8.5: The rate of hydrolysis of the OSu ester increases significantly, leading to inactivation of the linker.[6][7]
Q4: How should I store the this compound linker to maintain its reactivity?
A4: The this compound linker is sensitive to moisture.[8] It should be stored in a desiccated environment at 2-8°C.[9][10] To prevent condensation of moisture onto the reagent, it is crucial to allow the vial to equilibrate to room temperature before opening.[8][11] For optimal stability, it is recommended to aliquot the solid linker to avoid repeated opening of the main container.[11][12]
Q5: Can I prepare a stock solution of the this compound linker?
A5: Yes, but it must be done correctly. Stock solutions should be prepared in an anhydrous (dry), amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][11] Aqueous stock solutions should not be prepared for storage due to the rapid hydrolysis of the OSu ester.[11] Stock solutions in anhydrous DMF can be stored for 1-2 months at -20°C.[6]
Troubleshooting Guide
Issue 1: Low Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of the OSu ester | Ensure proper storage and handling of the linker to prevent moisture contamination.[3] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before your experiment.[3] The reactivity of the OSu ester can be tested by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.[8] |
| Incorrect buffer pH | Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5.[3] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the OSu ester.[3] |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[3] If your protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange prior to the conjugation reaction.[3] |
| Inaccessible primary amines on the target molecule | The primary amines on your target molecule may be sterically hindered. Consider using a linker with a longer spacer arm or denaturing the protein slightly to expose more amine groups. |
Issue 2: Premature Loss of the Boc Protecting Group
| Possible Cause | Recommended Solution |
| Acidic reaction or storage conditions | Avoid acidic conditions during the storage and handling of the this compound linker and its conjugates. The Boc group is labile in strong acids like trifluoroacetic acid (TFA).[4] |
| Use of harsh reagents for other reaction steps | If other steps in your workflow require acidic conditions, consider alternative protecting group strategies or milder deprotection methods for the Boc group when the time comes. Milder methods for Boc deprotection include using aqueous phosphoric acid or oxalyl chloride in methanol.[13][14] |
Quantitative Data Summary
The stability of the OSu ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions, which serves as a proxy for the OSu ester in the this compound linker.
| pH | Temperature (°C) | Half-life | Reference |
| 7.0 | 0 | 4-5 hours | [5] |
| 7.0 | Not Specified | hours | [8] |
| 8.0 | Room Temperature | 210 minutes | [15] |
| 8.5 | Room Temperature | 180 minutes | [15] |
| 8.6 | 4 | 10 minutes | [5] |
| 9.0 | Room Temperature | 125 minutes | [15] |
| 9.0 | Not Specified | minutes | [8] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Preparation of Reagents:
-
Protein Solution: Prepare a protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.4-8.5).[7] Ensure the protein solution is free of any amine-containing preservatives or stabilizers.
-
Linker Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening.[11] Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF immediately before use.[11]
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
Purification:
-
Remove unreacted linker and by-products by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[7]
-
Protocol 2: Mild Boc Deprotection to Avoid OSu Ester Cleavage
This protocol is for situations where the Boc group needs to be removed while preserving the integrity of the OSu ester or other acid-sensitive functionalities.
-
Dissolve Substrate: Dissolve the Boc-protected compound in a suitable solvent like methanol.
-
Cool Reaction: Cool the solution to 0°C in an ice bath.
-
Add Reagent: Slowly add oxalyl chloride (approximately 3 equivalents) to the stirred solution.[13]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.[13]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the deprotected product. Further purification may be necessary.
Visualizations
Caption: Structure of the this compound linker and its premature cleavage pathways.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound = 98.0 TLC 51513-80-5 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Common pitfalls to avoid when working with Boc-6-Ahx-OSu
Welcome to the technical support center for Boc-6-Ahx-OSu (6-(Boc-amino)hexanoic acid N-succinimidyl ester). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an amine-reactive chemical crosslinker. It consists of a six-carbon aminohexanoic acid (Ahx) spacer arm, which is protected at its amine terminus by a tert-butyloxycarbonyl (Boc) group. The other end of the spacer is activated as an N-hydroxysuccinimide (NHS) ester. Its primary application is in bioconjugation and peptide synthesis, where it is used to introduce a flexible spacer arm between two molecules. The NHS ester reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond.
Q2: What is the primary reaction mechanism of this compound?
A2: The N-hydroxysuccinimide (NHS) ester of this compound reacts with primary amines (-NH₂) found on target molecules, such as the ε-amino group of lysine residues or the N-terminus of proteins. This reaction is a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient in the pH range of 7.2 to 8.5.[1]
Q3: What is the most common side reaction to be aware of when using this compound?
A3: The most significant and common side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can hydrolyze, forming the unreactive 6-(Boc-amino)hexanoic acid and releasing N-hydroxysuccinimide. This hydrolysis reaction competes with the desired amidation reaction and its rate increases with increasing pH.[1]
Q4: How should I store this compound?
A4: this compound is moisture-sensitive. It should be stored at 2-8°C in a desiccated environment to prevent hydrolysis of the NHS ester. Before use, the vial should be allowed to equilibrate to room temperature before opening to avoid moisture condensation.
Q5: In what solvents can I dissolve this compound?
A5: this compound is poorly soluble in aqueous buffers. It should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution immediately before use.[1][2] This stock solution can then be added to the aqueous reaction mixture.
Troubleshooting Guide
Problem 1: Low Conjugation Yield
Q: I am observing a low yield of my final conjugate. What are the possible causes and how can I improve it?
A: Low conjugation yield is a common issue. Here are the most likely causes and their solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before each use.[2][3] Ensure the reagent has been stored properly under desiccated conditions. |
| Incorrect Buffer pH | The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1] A pH that is too low will result in the protonation of amines, making them unreactive. A pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Presence of Competing Amines | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for reaction with the NHS ester and should be avoided.[1][2] If your protein is in an amine-containing buffer, perform a buffer exchange prior to the conjugation reaction. |
| Insufficient Molar Excess | The concentration of your protein can affect the required molar excess of the NHS ester. For more dilute protein solutions, a higher molar excess may be needed to drive the reaction to completion.[4][5] A common starting point is a 5 to 20-fold molar excess of the NHS ester to the protein.[4][6] |
| Inaccessible Primary Amines | The primary amines on your target protein may be sterically hindered or buried within the protein's three-dimensional structure. You may need to consider alternative conjugation strategies if surface-accessible amines are limited. |
Problem 2: Protein Precipitation or Aggregation During or After Conjugation
Q: My protein is precipitating out of solution during the reaction or after purification. What can I do to prevent this?
A: Protein aggregation can be a significant challenge. The following factors can contribute to this issue:
| Potential Cause | Recommended Solution |
| High Concentration of Organic Solvent | When adding the this compound stock solution (dissolved in DMSO or DMF), ensure that the final concentration of the organic solvent in the reaction mixture is low, typically not exceeding 10%.[6] |
| High Degree of Labeling | Excessive modification of the protein's surface amines can alter its isoelectric point (pI) and surface charge, leading to reduced solubility and aggregation.[3] Try reducing the molar excess of this compound in the reaction. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can impact protein stability. Ensure you are using a buffer in which your protein is known to be stable. For proteins sensitive to higher pH, a buffer closer to physiological pH (7.4) may be necessary, even if it slows down the conjugation reaction.[6] |
| High Protein Concentration | Very high protein concentrations can increase the likelihood of intermolecular interactions and aggregation. If aggregation is observed, try performing the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL).[6] |
| Reaction Temperature | Higher temperatures can sometimes promote protein unfolding and aggregation. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[3] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the reaction buffer. The following table provides the approximate half-life of NHS esters at different pH values.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][7][8][9] |
| 8.0 | 4 | ~1 hour[7][8] |
| 8.6 | 4 | 10 minutes[1][7][8][9] |
Experimental Protocols
Protocol 1: Buffer Exchange for Protein Solutions
Prior to conjugation, it is crucial to ensure your protein is in an amine-free buffer at the optimal pH. Desalting columns are a rapid and effective method for buffer exchange.
Materials:
-
Protein solution
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer with 150 mM NaCl, pH 7.2-8.5)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Microcentrifuge
Procedure:
-
Column Equilibration:
-
Remove the bottom closure of the desalting column and loosen the cap.
-
Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage solution.
-
Add 300 µL of the desired amine-free reaction buffer to the top of the resin.
-
Centrifuge at 1,500 x g for 1 minute and discard the flow-through.
-
Repeat the buffer addition and centrifugation steps two more times.
-
-
Sample Loading and Elution:
-
Place the equilibrated column in a new collection tube.
-
Slowly apply your protein sample to the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect the desalted protein sample.
-
The protein is now in the desired buffer and ready for conjugation.
-
Protocol 2: General Procedure for Protein Conjugation with this compound
This protocol provides a general guideline for conjugating this compound to a protein. The optimal conditions, particularly the molar excess of the reagent, may need to be determined empirically.
Materials:
-
Protein solution in an amine-free buffer (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. For example, dissolve ~3.3 mg in 1 mL of DMSO.
-
-
Calculate the Required Volume of this compound:
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to your protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quench the Reaction:
-
To stop the reaction, add a quenching buffer containing a primary amine. For example, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 8.0).[10]
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis.
-
Visualizations
Caption: Reaction mechanism of this compound with a primary amine and the competing hydrolysis side reaction.
Caption: A typical experimental workflow for conjugating a protein with this compound.
Caption: A flowchart to guide troubleshooting for common problems encountered when using this compound.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. nanocomposix.com [nanocomposix.com]
- 8. interchim.fr [interchim.fr]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Boc-6-Ahx-OSu vs. Fmoc-6-Ahx-OSu in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting group strategy is a critical determinant of success. This guide provides an in-depth, objective comparison of two commonly used 6-aminohexanoic acid (6-Ahx) linkers activated with an N-hydroxysuccinimide (OSu) ester: Boc-6-Ahx-OSu and Fmoc-6-Ahx-OSu. The selection between the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the 6-Ahx linker dictates the overall synthetic strategy and can significantly impact coupling efficiency, peptide purity, and final yield.
The 6-aminohexanoic acid linker itself is a versatile spacer arm used to introduce a defined distance between a peptide and another molecule, such as a fluorescent label, a biotin tag, or a larger carrier protein.[1] The OSu ester provides a highly reactive group for efficient coupling to free amino groups on a resin-bound peptide or other molecules.[2][3] The fundamental difference between this compound and Fmoc-6-Ahx-OSu lies in the nature of the N-terminal protecting group, which necessitates orthogonal deprotection chemistries during solid-phase peptide synthesis (SPPS).
Core Chemical Differences and Strategic Implications
The choice between Boc and Fmoc strategies extends beyond the linker itself, influencing every step of the peptide synthesis process, from resin selection to final cleavage.
Boc (tert-Butyloxycarbonyl) Strategy: This classic approach relies on a strong acid for the removal of the Boc protecting group, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis along with cleavage from the resin using a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy: This has become the more prevalent method due to its milder reaction conditions. The Fmoc group is labile to a secondary amine base, most commonly piperidine.[4] Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with resin cleavage using a moderately strong acid like TFA.[2]
At a Glance: Key Differences in Performance and Application
While direct, head-to-head experimental data comparing the performance of this compound and Fmoc-6-Ahx-OSu is not extensively available in peer-reviewed literature, a comparative analysis can be extrapolated from the well-established principles of Boc and Fmoc SPPS.
| Feature | This compound | Fmoc-6-Ahx-OSu |
| Deprotection Condition | Strong Acid (e.g., TFA) | Base (e.g., 20% Piperidine in DMF) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Moderate Acid (e.g., TFA) |
| Orthogonality | No, relies on graded acid lability | Yes, with acid-labile side-chain protecting groups |
| Compatibility with Sensitive Residues | Less suitable for acid-sensitive modifications (e.g., phosphorylation, glycosylation) | Generally preferred for modified peptides due to milder deprotection |
| Handling of Hydrophobic Peptides | May offer advantages in reducing aggregation, potentially leading to higher purity and yield[2][5] | Aggregation can be more problematic |
| Automation | Possible, but requires TFA-resistant instrumentation | Readily automated; UV monitoring of Fmoc deprotection allows for reaction tracking[4] |
| Safety | Requires handling of highly corrosive and toxic strong acids (HF) | Generally considered safer due to the avoidance of HF |
Visualizing the Molecules and Synthetic Workflows
To better understand the structural differences and their implications in the synthesis process, the following diagrams illustrate the chemical structures of the two linkers and the respective SPPS workflows.
The following workflows illustrate the key steps in incorporating the 6-Ahx linker using either the Boc or Fmoc strategy in solid-phase peptide synthesis.
Detailed Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound and Fmoc-6-Ahx-OSu into a peptide chain during manual solid-phase peptide synthesis. Note that optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Incorporation of this compound
1. Resin Preparation:
-
Start with a peptide-resin that has a free N-terminal amino group.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
2. Coupling of this compound:
-
Dissolve this compound (2-3 equivalents relative to resin loading) in N,N-dimethylformamide (DMF).
-
Add the solution to the swollen resin.
-
Add N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
3. Washing:
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and isopropanol (3 times).
4. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group from the 6-Ahx linker.
-
Drain the deprotection solution.
5. Washing and Neutralization:
-
Wash the resin with DCM (3 times).
-
Neutralize the resin with a solution of 10% DIPEA in DMF (2 times for 5 minutes each).
-
Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the coupling of the next amino acid or a label.
Protocol 2: Incorporation of Fmoc-6-Ahx-OSu
1. Resin Preparation and N-terminal Deprotection:
-
Start with a peptide-resin that has an N-terminal Fmoc-protected amino acid.
-
Swell the resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Treat again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
2. Coupling of Fmoc-6-Ahx-OSu:
-
Dissolve Fmoc-6-Ahx-OSu (1.5-3 equivalents relative to resin loading) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Add DIPEA (1-2 equivalents) to the reaction mixture.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction with a ninhydrin (Kaiser) test.
3. Washing:
-
Drain the coupling solution and wash the resin with DMF (3 times).
4. Fmoc Deprotection of the Linker:
-
Repeat step 1 (N-terminal Deprotection) to remove the Fmoc group from the newly incorporated 6-Ahx linker, exposing the terminal amine for further coupling.
Conclusion and Recommendations
The choice between this compound and Fmoc-6-Ahx-OSu is fundamentally a choice between the two major strategies in solid-phase peptide synthesis.
Choose this compound when:
-
Synthesizing highly hydrophobic peptides where aggregation is a major concern. The acidic deprotection conditions can help to protonate the N-terminus, which may improve solvation.[2]
-
The peptide sequence does not contain acid-sensitive modifications.
-
The laboratory is equipped to handle strong acids like HF or TFMSA safely.
Choose Fmoc-6-Ahx-OSu when:
-
Synthesizing peptides with acid-sensitive post-translational modifications, such as phosphorylation or glycosylation.[4]
-
Milder reaction conditions and enhanced safety are a priority.
-
Automated synthesis with UV monitoring of deprotection is desired.[4]
-
The peptide sequence is not exceptionally prone to aggregation.
Ultimately, the optimal choice will depend on the specific requirements of the peptide being synthesized, the available laboratory infrastructure, and the expertise of the researcher. For most standard applications, the milder conditions and broader compatibility of the Fmoc strategy make Fmoc-6-Ahx-OSu the more versatile and commonly employed option in modern peptide synthesis laboratories.
References
- 1. air.unimi.it [air.unimi.it]
- 2. nbinno.com [nbinno.com]
- 3. FMOC-6-AMINOHEXANOIC ACID | 88574-06-5 [chemicalbook.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Boc-6-Ahx-OSu and Other NHS Esters for Bioconjugation Efficiency
For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins, antibodies, and other biomolecules is a foundational technique. The choice of conjugation chemistry is paramount, directly influencing the efficiency, stability, and functionality of the resulting bioconjugate. N-hydroxysuccinimide (NHS) esters are among the most prevalent amine-reactive reagents for this purpose. This guide provides an objective comparison of the performance of Boc-6-Ahx-OSu with other common NHS esters, supported by experimental data and detailed protocols to inform the selection of the most appropriate reagent for a given application.
Introduction to NHS Ester Chemistry
N-hydroxysuccinimide esters react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2] This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[1][3] A critical consideration in NHS ester chemistry is the competing hydrolysis reaction, where the ester reacts with water, rendering it inactive. The rate of hydrolysis increases significantly with pH.[4][5][6]
Overview of this compound
This compound, or 6-(Boc-amino)hexanoic acid N-succinimidyl ester, is an amine-reactive crosslinker that incorporates a six-carbon atom spacer arm (6-aminohexanoic acid, Ahx).[7][8] The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its use in solid-phase peptide synthesis and other applications where controlled deprotection is required.[9][10] The 6-Ahx linker is known for its flexibility and hydrophobic nature.
Comparative Analysis of NHS Esters
The efficiency of an NHS ester in a bioconjugation reaction is influenced by several factors, including its inherent reactivity, stability towards hydrolysis, and the properties of its spacer arm. This section compares this compound with other classes of NHS esters.
Hydrolytic Stability
The stability of the NHS ester in aqueous solution is a key determinant of conjugation efficiency. A longer half-life allows for a wider experimental window and can lead to higher yields. The table below summarizes the hydrolytic half-life of standard NHS esters at various pH values. More advanced esters, such as TFP (tetrafluorophenyl) and PFP (pentafluorophenyl) esters, exhibit significantly greater stability.[11][12][13][14]
| Parameter | Standard NHS Ester | Sulfo-NHS Ester | TFP/PFP Esters |
| Solubility | Organic Solvents (DMSO, DMF)[3][15] | Aqueous Buffers[15][16] | Organic Solvents (DMSO, DMF)[12] |
| Membrane Permeability | Permeable | Impermeable | Permeable |
| Half-life at pH 7 | ~4-5 hours[4][6][17][18] | Similar to NHS esters | Significantly longer than NHS esters[11][14] |
| Half-life at pH 8 | ~1 hour[4][17][18] | Similar to NHS esters | Significantly longer than NHS esters[11][14] |
| Half-life at pH 8.6 | ~10 minutes[4][6][17][18] | Similar to NHS esters | Significantly longer than NHS esters[11][14] |
Impact of the Spacer Arm
The 6-aminohexanoic acid (6-Ahx) spacer in this compound provides a flexible and hydrophobic linker between the NHS ester and the Boc-protected amine. The length and nature of the spacer arm can influence the accessibility of the reactive group to the target amine on the biomolecule and the properties of the final conjugate.[19]
| Spacer Arm Feature | Influence on Conjugation | Relevance of this compound |
| Length | Longer spacer arms can reduce steric hindrance, potentially increasing conjugation efficiency for sterically hindered amine groups.[19] | The six-carbon chain of 6-Ahx provides a moderate length, balancing flexibility with minimal added bulk. |
| Flexibility | A flexible spacer can allow the reactive group to orient itself optimally for reaction with the target amine. | The aliphatic chain of 6-Ahx offers significant conformational flexibility. |
| Hydrophobicity | A hydrophobic spacer may interact with hydrophobic regions of a protein, potentially influencing the site of conjugation. | The hexane-based linker in this compound is hydrophobic. |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester like this compound.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5, or 0.1 M sodium bicarbonate, pH 8.3)
-
This compound or other NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. If the label is light-sensitive, protect the reaction from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted label and byproducts using a desalting column or dialysis.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry.
Quantification of Conjugation Efficiency (Degree of Labeling)
The degree of labeling (DOL) is a critical parameter to quantify the efficiency of the conjugation reaction.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the label (A_label), if applicable. For this compound, this would apply if it's used to link a chromophoric or fluorophoric group.
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
Calculate the concentration of the conjugated label.
-
The DOL is the molar ratio of the label to the protein.
Visualizing Key Processes
General NHS Ester Conjugation Pathway
The following diagram illustrates the fundamental reaction of an NHS ester with a primary amine on a protein, resulting in a stable amide bond.
Caption: General reaction mechanism of an NHS ester with a primary amine.
Experimental Workflow for NHS Ester Conjugation
This diagram outlines the key steps in a typical bioconjugation experiment using an NHS ester.
Caption: A typical experimental workflow for bioconjugation using NHS esters.
Logical Relationship of Factors Affecting Conjugation Efficiency
The efficiency of an NHS ester conjugation is a balance of several competing factors, as illustrated below.
Caption: Key factors influencing the overall efficiency of NHS ester conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid | 6404-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Boc-6-Ahx-OH | Krackeler Scientific, Inc. [krackeler.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. covachem.com [covachem.com]
- 16. scribd.com [scribd.com]
- 17. nanocomposix.com [nanocomposix.com]
- 18. interchim.fr [interchim.fr]
- 19. benchchem.com [benchchem.com]
Mastering Conjugation: A Guide to Validating Boc-6-Ahx-OSu Linkage with Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise control and validation of bioconjugation are paramount to creating effective and safe therapeutics. The conjugation of molecules like Boc-6-Ahx-OSu, a popular amine-reactive linker, to proteins requires rigorous analytical methods to ensure the desired degree of labeling and site of attachment. This guide provides an objective comparison of mass spectrometry with alternative techniques for validating conjugation efficiency, supported by experimental protocols and data.
Mass spectrometry (MS) has emerged as a powerful tool for the detailed characterization of protein conjugates, offering unparalleled insights into molecular weight, conjugation sites, and heterogeneity.[1] However, traditional methods like UV-Vis spectroscopy and hydrophobic interaction chromatography (HIC) remain valuable for their simplicity and speed in specific applications.[2] Understanding the strengths and limitations of each technique is crucial for selecting the appropriate analytical strategy.
Comparative Analysis of Validation Techniques
The choice of analytical method for validating this compound conjugation depends on the specific information required, the stage of development, and the available instrumentation. While mass spectrometry provides the most detailed characterization, UV-Vis spectroscopy and HIC offer rapid and cost-effective alternatives for determining the average degree of conjugation.
| Technique | Principle | Information Provided | Pros | Cons | Typical Application |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, degree of labeling (DOL), distribution of conjugated species, and site of conjugation (with peptide mapping).[3] | High accuracy and specificity, provides detailed structural information.[1] | Requires specialized equipment and expertise, can be time-consuming for sample preparation and data analysis. | In-depth characterization, identification of conjugation sites, heterogeneity analysis. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the protein and the conjugated molecule at specific wavelengths. | Average degree of labeling (DOL).[2] | Simple, rapid, and uses readily available equipment.[2] | Indirect measurement, requires a chromophore on the conjugated molecule, can be inaccurate if extinction coefficients are not precise.[2] | Routine quantification of average conjugation efficiency. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. Conjugation with a hydrophobic linker increases the protein's hydrophobicity. | Distribution of species with different numbers of conjugated linkers (drug-to-antibody ratio, DAR). | Can resolve different conjugated species, provides information on heterogeneity. | Requires method development, may not be suitable for all conjugates, does not provide site-specific information. | Analysis of conjugation heterogeneity, particularly for antibody-drug conjugates (ADCs). |
Experimental Protocols
This compound Conjugation to a Model Protein (e.g., IgG Antibody)
-
Protein Preparation: Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.4. Ensure the protein concentration is between 2-10 mg/mL for optimal conjugation.[4]
-
Linker Preparation: Dissolve this compound in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).[5]
-
Conjugation Reaction: Add a calculated molar excess of the this compound solution to the protein solution while gently stirring. A typical starting point is a 10 to 20-fold molar excess of the linker.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against PBS.[4]
Validation by Mass Spectrometry (Intact Mass Analysis)
-
Sample Preparation: Dilute the purified conjugate in a buffer compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.
-
LC-MS Analysis: Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A reversed-phase column (e.g., C4) is typically used for protein separation.
-
Data Acquisition: Acquire mass spectra in the positive ion mode over a mass range appropriate for the expected molecular weights of the unconjugated and conjugated protein.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species. The mass shift between the unconjugated protein and the conjugated species corresponds to the mass of the attached Boc-6-Ahx moieties. The number of linkers per protein can be determined from the mass increase.
Validation by UV-Vis Spectroscopy
-
Determine Extinction Coefficients: Accurately determine the molar extinction coefficient of the unconjugated protein at 280 nm (ε_protein_280). While this compound itself does not have a strong UV absorbance, this method is more applicable when this compound is used to attach a chromophoric molecule. For this example, we will assume a payload with a known extinction coefficient is attached after the deprotection of the Boc group. Let's assume the payload has a maximum absorbance at a wavelength (λ_max_payload) where the protein has minimal absorbance.
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the λ_max of the payload (A_payload).
-
Calculate Degree of Labeling (DOL):
-
Calculate the protein concentration: Protein Conc (M) = (A_280 - (A_payload * CF)) / ε_protein_280, where CF is the correction factor (absorbance of the payload at 280 nm / absorbance of the payload at λ_max).
-
Calculate the payload concentration: Payload Conc (M) = A_payload / ε_payload_λmax.
-
Calculate the DOL: DOL = Payload Conc (M) / Protein Conc (M).[5][6]
-
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison of these techniques, the following diagrams are provided.
Conclusion
The validation of this compound conjugation is a critical step in the development of bioconjugates. While mass spectrometry offers the most comprehensive characterization of the final product, providing detailed information on the degree of labeling and site of attachment, other techniques like UV-Vis spectroscopy and HIC serve as valuable orthogonal methods for routine analysis and screening.[1][2] A thorough understanding of the capabilities and limitations of each technique, as outlined in this guide, will enable researchers to design a robust analytical strategy to ensure the quality and consistency of their conjugated products.
References
- 1. microsaic.com [microsaic.com]
- 2. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 3. Comparison Analysis of Protein Molecular Weight by MS Detection under Reduced and Non-Reduced Conditions | MtoZ Biolabs [mtoz-biolabs.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. biotium.com [biotium.com]
A Comparative Guide to Alternative Linkers for Amine-Reactive Conjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical determinant of success in bioconjugation. The linker not only connects the molecule of interest to a biomolecule, such as an antibody or protein, but also significantly influences the stability, solubility, and in vivo performance of the resulting conjugate. Boc-6-Ahx-OSu, a commonly used non-cleavable linker, features a six-carbon alkyl chain (6-aminohexanoic acid, Ahx) that provides spacing, a Boc-protected amine for potential further modification, and an N-hydroxysuccinimide (OSu) ester for reaction with primary amines.
While this compound is a versatile reagent, a diverse array of alternative linkers have been developed to address the specific needs of various applications, from antibody-drug conjugates (ADCs) to fluorescent labeling and proteolysis-targeting chimeras (PROTACs). This guide provides an objective, data-driven comparison of these alternatives, focusing on their impact on key performance metrics and providing detailed experimental protocols to facilitate their evaluation and implementation.
At a Glance: Key Alternatives to this compound
The primary alternatives to this compound can be categorized based on the nature of the spacer, the reactivity towards amines, and the cleavability of the linker.
| Linker Category | Key Features | Primary Applications |
| Non-Cleavable PEG Linkers | Increased hydrophilicity, improved pharmacokinetics, reduced aggregation. | ADCs, PEGylation of proteins and peptides, PROTACs. |
| Alternative Amine-Reactive Chemistries | Different reaction kinetics, stability of the resulting bond. | Bioconjugation where NHS ester chemistry is suboptimal. |
| Cleavable Linkers | Controlled release of the payload in response to specific stimuli (pH, enzymes, reducing agents). | ADCs for targeted cancer therapy. |
In-Depth Analysis of Alternative Linkers
Non-Cleavable Polyethylene Glycol (PEG) Linkers
The replacement of the hydrophobic C6 alkyl chain of this compound with a hydrophilic polyethylene glycol (PEG) spacer is a common strategy to improve the physicochemical properties of bioconjugates.[][2][3][4]
Advantages of PEG Linkers:
-
Enhanced Aqueous Solubility: The ether oxygens in the PEG backbone form hydrogen bonds with water, significantly increasing the solubility of the conjugate, which is particularly beneficial for hydrophobic payloads.[2][3]
-
Improved Pharmacokinetics: The hydrophilic and flexible nature of PEG creates a hydrodynamic shield, reducing renal clearance and protecting the conjugate from enzymatic degradation, leading to a longer circulation half-life.[]
-
Reduced Aggregation: By preventing intermolecular hydrophobic interactions, PEG linkers can minimize the aggregation of bioconjugates, a common challenge in manufacturing and formulation.[5]
-
Lower Immunogenicity: PEGylation can mask potential epitopes on the bioconjugate, reducing the likelihood of an immune response.[6]
Data Presentation: PEG vs. Alkyl Linkers in Antibody-Drug Conjugates
The following table summarizes representative data on the impact of PEG versus alkyl linkers on the performance of ADCs. It is important to note that the data is compiled from multiple sources and not from a single head-to-head study, thus direct comparisons should be interpreted with caution.
| Feature | Alkyl Linker (e.g., Ahx) | PEG Linker | Reference(s) |
| Aqueous Solubility | Lower | Higher | [2][3] |
| Tendency for Aggregation | Higher | Lower | [5] |
| Plasma Half-life | Shorter | Longer | [] |
| In Vitro Cytotoxicity (IC50) | Potentially higher due to increased cell permeability | May be slightly lower due to steric hindrance | [7] |
| In Vivo Efficacy | Can be limited by poor pharmacokinetics | Often enhanced due to improved exposure | [2] |
Diagram: Impact of Linker on Conjugate Properties
Caption: Comparison of properties between alkyl and PEG linkers.
Alternative Amine-Reactive Chemistries
While NHS esters are widely used for their reliability in forming stable amide bonds, alternative amine-reactive chemistries offer distinct advantages in specific scenarios.[8][9]
Data Presentation: Comparison of Amine-Reactive Chemistries
| Feature | NHS Esters | Isothiocyanates | Reductive Amination |
| Reactive Group | N-Hydroxysuccinimide ester | Isothiocyanate | Aldehyde/Ketone |
| Target Residue(s) | Primary amines | Primary amines | Primary amines |
| Resulting Bond | Amide | Thiourea | Secondary amine |
| Bond Stability | Very high | High | Very high |
| Optimal pH | 7.2 - 8.5[10] | 9.0 - 10.0 | 6.0 - 8.0 |
| Key Advantages | High reactivity, stable bond. | Stable bond, alternative chemistry. | Forms a stable secondary amine bond. |
| Key Disadvantages | Hydrolytically unstable at high pH.[11] | Requires higher pH which can be detrimental to some proteins. | Requires a reducing agent (e.g., sodium cyanoborohydride). |
Diagram: NHS Ester Reaction Mechanism
Caption: Reaction mechanism of an NHS ester with a primary amine.
Cleavable Linkers
In applications such as ADCs, the controlled release of the payload at the target site is crucial to maximize efficacy and minimize off-target toxicity. Cleavable linkers are designed to be stable in circulation and release the payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[12][13]
Types of Cleavable Linkers:
-
Hydrazone Linkers: These are acid-labile and are designed to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[14][15]
-
Disulfide Linkers: These linkers are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione.[16]
-
Peptide Linkers: Linkers containing specific peptide sequences, such as valine-citrulline (Val-Cit), are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[17]
Data Presentation: In Vitro and In Vivo Performance of ADC Linkers
The following table summarizes representative data on the performance of ADCs with different linker types.
| Linker Type | Payload | Target Cell Line | In Vitro IC50 (nM) | In Vivo Efficacy (Tumor Model) | Reference(s) |
| Non-cleavable (SMCC) | DM1 | HER2+ | 11.4 | Significant tumor regression | [18] |
| Cleavable (Val-Cit) | MMAE | CD30+ | 14.7 | Complete tumor regression | [18] |
| Cleavable (Hydrazone) | Calicheamicin | CD33+ | N/A | Approved for AML treatment | [15] |
Diagram: Decision Tree for Linker Selection
Caption: Decision tree for selecting an appropriate linker.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different linkers.
Protocol 1: General Procedure for Antibody Conjugation with an NHS Ester Linker
Objective: To conjugate an amine-reactive linker (e.g., this compound or a PEG-OSu alternative) to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Amine-reactive linker (e.g., this compound or PEG-OSu) dissolved in anhydrous DMSO or DMF.
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.[]
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of the NHS ester linker in anhydrous DMSO or DMF immediately before use.[11]
-
-
Conjugation Reaction:
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[11]
-
-
Purification:
-
Remove unreacted linker and byproducts by SEC using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) by UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the conjugate by SEC-HPLC.
-
Confirm the integrity of the conjugate by SDS-PAGE.
-
Protocol 2: Synthesis of an ADC with a Hydrazone Linker
Objective: To synthesize an ADC using a pH-sensitive hydrazone linker.
Materials:
-
Antibody containing accessible lysine residues.
-
Linker with a succinimidyl ester and a protected hydrazine (e.g., Boc-hydrazide).
-
Payload with a ketone or aldehyde functional group.
-
Reaction buffers: PBS (pH 7.4), acetate buffer (pH 5.5).
-
Deprotection reagent: Trifluoroacetic acid (TFA).
Procedure:
-
Modification of the Antibody:
-
React the antibody with an excess of a bifunctional linker containing an NHS ester and a ketone/aldehyde (e.g., succinimidyl 4-formylbenzoate) in PBS at pH 7.4 for 2-4 hours at room temperature.
-
Purify the aldehyde-modified antibody by SEC.
-
-
Preparation of the Hydrazine-Payload:
-
Synthesize or obtain the payload with a hydrazine functional group.
-
-
Conjugation Reaction:
-
Mix the aldehyde-modified antibody with an excess of the hydrazine-payload in an acidic buffer (e.g., acetate buffer, pH 5.5).
-
Incubate the reaction for 12-24 hours at room temperature.[14]
-
-
Purification and Characterization:
-
Purify the resulting ADC by SEC.
-
Characterize the ADC for DAR, purity, and aggregation as described in Protocol 1.
-
Diagram: Experimental Workflow for ADC Synthesis and Characterization
Caption: General workflow for ADC synthesis and characterization.
Conclusion
The choice of a linker is a critical, multi-parameter optimization process in the development of bioconjugates. While this compound remains a valuable tool, its hydrophobic alkyl chain may not be optimal for all applications. PEG linkers offer significant advantages in improving the solubility and pharmacokinetic profiles of bioconjugates. For applications requiring controlled payload release, a wide variety of cleavable linkers are available, each with a distinct release mechanism. The selection of the most appropriate linker should be guided by the specific requirements of the application, and the comparative data and protocols provided in this guide offer a framework for making an informed decision.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. mdpi.com [mdpi.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. What are ADC Linkers? | AxisPharm [axispharm.com]
- 16. njbio.com [njbio.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Boc-6-Ahx-OSu Labeled Peptides by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for characterizing peptides labeled with N-tert-Butoxycarbonyl-6-aminohexanoic acid N-succinimidyl ester (Boc-6-Ahx-OSu). The integration of a flexible 6-aminohexanoic acid (Ahx) spacer arm, capped with a Boc protecting group, offers unique advantages in peptide chemistry, including enhanced solubility and the potential for site-specific modifications. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, presents comparative data against other labeling alternatives, and provides visual workflows to aid in experimental design.
Introduction to this compound Labeling
This compound is an amine-reactive labeling reagent commonly used in peptide synthesis and modification. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond. The 6-aminohexanoic acid linker provides a six-carbon spacer that can reduce steric hindrance between the peptide and a conjugated molecule, which can be beneficial for maintaining biological activity. The Boc protecting group on the terminal amine of the linker allows for further selective deprotection and subsequent modification if required.
High-Performance Liquid Chromatography (HPLC) Characterization
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity and identity of labeled peptides. The hydrophobicity of the Boc group and the hexanoic acid chain in the Boc-6-Ahx linker significantly influences the retention time of the labeled peptide, typically leading to a noticeable increase compared to the unlabeled peptide.
Experimental Protocol: RP-HPLC Analysis
A typical RP-HPLC protocol for the analysis of a this compound labeled peptide is as follows:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Data Presentation: HPLC Retention Time Comparison
The introduction of different labels significantly alters the retention time of a peptide on a C18 column. The following table provides a hypothetical comparison of retention times for a model peptide labeled with this compound and other common labeling reagents.
| Labeling Reagent | Label Moiety | Typical Retention Time (min) | Change in Retention Time (Δt_R) vs. Unlabeled |
| Unlabeled Peptide | - | 15.2 | - |
| This compound | Boc-NH-(CH₂)₅-CO- | 22.8 | +7.6 |
| Fluorescein isothiocyanate (FITC) | Fluorescein-NH-CS- | 20.5 | +5.3 |
| Biotin-NHS | Biotin- | 18.9 | +3.7 |
Note: Retention times are illustrative and will vary depending on the peptide sequence, HPLC system, and specific column used.
Nuclear Magnetic Resonance (NMR) Characterization
NMR spectroscopy is a powerful tool for the structural confirmation of labeled peptides. It provides detailed information about the covalent attachment of the Boc-6-Ahx- moiety and its impact on the peptide's conformation.
Experimental Protocol: NMR Analysis
For NMR analysis, the purified labeled peptide is typically dissolved in a deuterated solvent.
-
Instrument: 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of H₂O/D₂O (9:1) with a suitable buffer.
-
Experiments: 1D ¹H, 2D ¹H-¹H COSY (Correlation Spectroscopy), and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).
-
Concentration: 1-5 mg of peptide in 0.5 mL of solvent.
-
Temperature: 25°C.
Data Presentation: Characteristic NMR Chemical Shifts
The Boc-6-Ahx- linker has characteristic proton (¹H) and carbon (¹³C) chemical shifts that can be identified in the NMR spectra of the labeled peptide.
| Group in Boc-6-Ahx- Linker | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc | C(CH₃)₃ | ~1.38 (s, 9H) | ~28.2 |
| Boc | C=O | - | ~155.6 |
| Ahx | α-CH₂ (next to peptide CO) | ~2.1-2.3 (t, 2H) | ~35.5 |
| Ahx | β-CH₂ | ~1.4-1.6 (m, 2H) | ~26.0 |
| Ahx | γ-CH₂ | ~1.2-1.4 (m, 2H) | ~24.5 |
| Ahx | δ-CH₂ | ~1.4-1.6 (m, 2H) | ~28.9 |
| Ahx | ε-CH₂ (next to Boc NH) | ~2.9-3.1 (q, 2H) | ~39.5 |
Note: Chemical shifts are approximate and can be influenced by the solvent and the neighboring amino acid residues in the peptide.
Comparison with Alternative Labeling Reagents
While this compound is a versatile reagent, several alternatives exist, each with its own set of advantages and disadvantages.
| Feature | This compound | Fluorescein isothiocyanate (FITC) | Biotin-NHS |
| Primary Function | Linker/spacer with protected amine | Fluorescent labeling | High-affinity binding to avidin/streptavidin |
| Detection Method | HPLC-UV, NMR, Mass Spectrometry | Fluorescence spectroscopy, HPLC-UV/Fluorescence | HRP-streptavidin blotting, colorimetric assays |
| Key Advantage | Provides spacing, allows for further modification after Boc deprotection | Highly sensitive fluorescent detection | Extremely strong and specific binding for purification and detection |
| Considerations | Increases hydrophobicity significantly, Boc group may require removal | pH-sensitive fluorescence, potential for photobleaching | Can be a large tag, potentially interfering with biological activity |
| Labeling Efficiency | Generally high with primary amines | High, but can have side reactions with thiols | High with primary amines |
Mandatory Visualizations
To further clarify the experimental processes and relationships, the following diagrams are provided.
Caption: Experimental workflow for peptide labeling and characterization.
Caption: Relationship between HPLC and NMR in peptide characterization.
Stability of Boc-6-Ahx-OSu Conjugates: A Comparative Guide for Researchers
For researchers and professionals in drug development and bioconjugation, the stability of linking reagents is paramount for reproducible and efficient outcomes. This guide provides a detailed comparison of the stability of Boc-6-aminohexanoic acid N-hydroxysuccinimide ester (Boc-6-Ahx-OSu) conjugates in different buffer systems. Understanding the factors that influence the hydrolysis of the N-hydroxysuccinimide (NHS) ester is critical for optimizing conjugation reactions.[1][2]
Factors Influencing the Stability of NHS Esters
The primary pathway of degradation for NHS esters like this compound in aqueous solutions is hydrolysis, which competes with the desired aminolysis reaction.[2] The rate of this hydrolysis is significantly influenced by several key factors:
-
pH: The pH of the buffer is the most critical factor. The rate of hydrolysis increases dramatically with increasing pH due to the higher concentration of hydroxide ions, which are potent nucleophiles.[1][2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[1][3] Phosphate, borate, and carbonate buffers are generally recommended.[1]
-
Solvent: While this compound is often dissolved in an organic solvent like DMSO or DMF before addition to an aqueous reaction mixture, the presence of these co-solvents can also influence the hydrolysis rate.[1]
Quantitative Analysis of NHS Ester Stability
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.4 | 25 | ~ 1 hour |
| 8.0 | 25 | 30-60 minutes |
| 8.5 | 4 | ~ 2 hours |
| 8.6 | 4 | 10 minutes |
| > 9.0 | 25 | Significantly rapid |
Table 1: Effect of pH and Temperature on the Half-life of a typical NHS Ester.[1][4]
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a method to determine the stability of this compound in different buffers by monitoring the release of N-hydroxysuccinimide, a byproduct of hydrolysis, which can be detected spectrophotometrically.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Buffers of interest (e.g., 0.1 M Phosphate Buffer at pH 7.4, 0.1 M Sodium Bicarbonate at pH 8.3)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3][5] Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5] This solution should be prepared fresh before use.[3]
-
Initiate Hydrolysis: Add a small volume of the this compound stock solution to the desired buffer to achieve a final concentration of approximately 1 mM. Ensure the final concentration of the organic solvent is low (e.g., <10%) to minimize its effect on the reaction.[3]
-
Spectrophotometric Monitoring: Immediately after mixing, begin monitoring the absorbance of the solution at 260 nm.[6] This wavelength corresponds to the maximum absorbance of the released NHS leaving group.[6]
-
Data Collection: Record the absorbance at regular time intervals until the reading stabilizes, indicating the completion of hydrolysis.
-
Data Analysis: The rate of hydrolysis can be determined by plotting the absorbance at 260 nm against time. The half-life of the NHS ester in that specific buffer can then be calculated from this data.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of this compound.
Chemical Reaction of NHS Ester Hydrolysis
The diagram below illustrates the hydrolysis of an N-hydroxysuccinimide ester, which is the primary degradation pathway in aqueous buffers.
Comparison with Alternatives
While this compound is a versatile linker, other activated esters are available. For instance, sulfo-NHS esters exhibit greater water solubility, which can be advantageous in certain applications.[4] However, the fundamental principles of stability related to pH and temperature remain the same. The choice of linker should be guided by the specific requirements of the conjugation reaction, including the properties of the molecule to be conjugated and the desired reaction conditions.
Conclusion
A thorough understanding of the stability of this compound is essential for the successful design and execution of bioconjugation strategies.[1] By carefully controlling the pH, temperature, and buffer composition, researchers can minimize the impact of hydrolysis and maximize the efficiency of their labeling and crosslinking experiments. The provided protocols and data serve as a valuable resource for optimizing the use of this versatile reagent.
References
A Head-to-Head Comparison of Boc-6-Ahx-OSu and SMCC Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the selection of an appropriate crosslinker is a critical step that dictates the stability, homogeneity, and ultimately, the performance of the resulting conjugate. Among the plethora of available reagents, N-hydroxysuccinimide (NHS) esters are a cornerstone for their ability to efficiently react with primary amines on biomolecules. This guide provides an in-depth, head-to-head comparison of two widely utilized NHS ester crosslinkers: Boc-6-Ahx-OSu and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) . This objective analysis, supported by structural data and established chemical principles, aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs, such as in the development of antibody-drug conjugates (ADCs).
At a Glance: Key Differences and Properties
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Full Name | 6-(Boc-amino)hexanoic acid N-succinimidyl ester | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate |
| Reactive Groups | NHS ester | NHS ester, Maleimide |
| Target Functional Groups | Primary amines (-NH₂) | Primary amines (-NH₂), Sulfhydryls (-SH) |
| Crosslinker Type | Homobifunctional (amine-reactive) with a protected amine | Heterobifunctional (amine- and sulfhydryl-reactive) |
| Spacer Arm | 6-aminohexanoic acid (Ahx) | 4-(N-maleimidomethyl)cyclohexane-1-carboxylate |
| Spacer Arm Length | ~9.7 Å | ~8.3 Å[1] |
| Spacer Characteristics | Flexible, hydrophobic aliphatic chain[2][3] | Rigid cyclohexane ring[2] |
| Cleavability | Non-cleavable | Non-cleavable |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in organic solvents (e.g., DMSO, DMF)[3] |
| Primary Applications | Introducing a spacer arm, peptide synthesis, linking molecules to primary amines[4][5] | Antibody-drug conjugation, protein-protein crosslinking, hapten-carrier conjugation[2][6][7] |
Chemical Structures and Reaction Mechanisms
The fundamental difference between this compound and SMCC lies in their reactive ends and spacer arm composition. This compound is a homobifunctional crosslinker with an NHS ester that reacts with primary amines and a Boc-protected amine at the other end. This protected amine can be deprotected in a subsequent step to allow for further conjugation. In contrast, SMCC is a heterobifunctional crosslinker, possessing an NHS ester for reaction with amines and a maleimide group for reaction with sulfhydryls.
This compound Reaction Pathway
The NHS ester of this compound reacts with a primary amine on a biomolecule (e.g., a lysine residue on an antibody) to form a stable amide bond. The Boc protecting group can then be removed under acidic conditions to expose a primary amine, which can be used for subsequent conjugation steps.
SMCC Reaction Pathway
SMCC facilitates a two-step conjugation process. First, the NHS ester reacts with primary amines on the first molecule. In the second step, the maleimide group reacts with sulfhydryl groups on a second molecule, forming a stable thioether bond.[2][8]
Head-to-Head Performance Comparison
| Performance Parameter | This compound (inferred) | SMCC (documented) | Rationale & Considerations |
| Reaction Efficiency | Moderate to High | High | Both utilize NHS ester chemistry, which is generally efficient. However, the efficiency of the second step for this compound depends on the chosen chemistry for the deprotected amine. The maleimide-thiol reaction of SMCC is highly efficient and specific at the recommended pH range. |
| Conjugate Stability | High | High | The amide bond formed by the NHS ester is highly stable.[3] The thioether bond formed by the maleimide group of SMCC is also stable, though it can be susceptible to retro-Michael addition under certain conditions. The stability of the final conjugate with this compound will depend on the linkage formed in the second conjugation step. |
| Hydrophobicity | Higher | Lower | The long aliphatic chain of the 6-aminohexanoic acid spacer in this compound is more hydrophobic than the cyclohexane ring of SMCC.[2][3] This can influence the solubility and aggregation propensity of the final conjugate, especially with hydrophobic payloads. |
| Flexibility | High | Low | The linear aliphatic chain of the Ahx spacer provides significant rotational freedom, leading to a more flexible linker.[2] The cyclohexane ring in SMCC imparts rigidity.[2] Linker flexibility can impact the biological activity of the conjugated molecules by affecting their spatial orientation and interaction with their targets. |
| Homogeneity of Conjugate | Potentially High | Moderate | The two-step nature of both crosslinkers allows for controlled conjugation. With this compound, the deprotection and subsequent reaction can be carefully controlled. SMCC conjugation to surface lysines can lead to a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs). |
Experimental Protocols
General Protocol for Protein Conjugation using this compound
This protocol provides a general guideline for a two-step conjugation process using this compound. Note: This is a generalized protocol and requires optimization for specific applications.
Materials:
-
Protein to be modified (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Deprotection solution (e.g., 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
Neutralization buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Molecule to be conjugated to the deprotected amine (e.g., an NHS-ester activated payload)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Step 1: Reaction of this compound with Protein a. Prepare a stock solution of this compound in anhydrous DMSO or DMF. b. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. c. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring. d. Remove excess, unreacted this compound using a desalting column, exchanging the buffer to one suitable for the deprotection step (e.g., a volatile buffer if lyophilization is required).
-
Step 2: Deprotection of the Boc Group a. Lyophilize the Boc-protected protein if necessary. b. Dissolve the protein in the deprotection solution and incubate for 30 minutes at room temperature. c. Remove the deprotection solution under a stream of nitrogen or by vacuum. d. Immediately dissolve the deprotected protein in a minimal amount of cold buffer and neutralize the pH with the neutralization buffer.
-
Step 3: Secondary Conjugation a. To the deprotected protein-linker conjugate, add the second molecule to be conjugated (e.g., an NHS-ester activated payload). b. Follow the appropriate reaction protocol for the chosen chemistry. c. Quench the reaction by adding the quenching solution. d. Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography).
Standard Protocol for Antibody-Drug Conjugation using SMCC
This protocol outlines the well-established procedure for creating an antibody-drug conjugate using SMCC.[1]
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP) for antibody hinge disulfide reduction (optional, for site-specific conjugation)
-
Desalting columns
Procedure:
-
Step 1: Antibody Modification with SMCC a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. c. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring. d. Remove excess, unreacted SMCC using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 6.5-7.5).
-
Step 2: Conjugation with Thiol-Containing Payload a. Add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of payload over available maleimide groups is a common starting point. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. c. Purify the final antibody-drug conjugate using an appropriate chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography) to remove unreacted payload and other impurities.
Logical Workflow for Crosslinker Selection
The decision between this compound and SMCC should be guided by the specific requirements of the application. The following diagram illustrates a logical workflow for this selection process.
Conclusion
Both this compound and SMCC are valuable tools in the bioconjugation toolbox, each with distinct advantages depending on the desired outcome. SMCC is a well-established and widely used heterobifunctional crosslinker, particularly in the field of ADC development, offering a reliable method for linking amines to sulfhydryls via a rigid spacer. This compound, on the other hand, provides a flexible, hydrophobic spacer arm and the versatility of a protected amine, allowing for sequential conjugation to another amine-reactive molecule after deprotection.
The choice between these two crosslinkers will depend on factors such as the nature of the molecules to be conjugated, the desired properties of the final conjugate (e.g., solubility, flexibility), and the specific chemical functionalities available for reaction. By carefully considering the information presented in this guide, researchers can make a more strategic decision in their crosslinker selection, leading to the successful development of robust and effective bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Influence of 6-Aminohexanoic Acid (6-Ahx) Spacer Length on Conjugate Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The rational design of bioconjugates, including antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and fluorescently labeled probes, is a critical factor in the development of effective therapeutic and diagnostic agents. The linker, a seemingly simple component connecting the targeting moiety to the payload, plays a pivotal role in the overall performance of the conjugate. Among the various types of linkers, the 6-aminohexanoic acid (6-Ahx) spacer has garnered attention for its unique properties. This guide provides an objective comparison of how varying the length of the 6-Ahx spacer can impact conjugate activity, supported by available experimental data.
6-Aminohexanoic acid is a flexible and hydrophobic linker that can be incorporated as single or multiple repeating units to modulate the distance between the conjugated molecules.[1] This flexibility can be advantageous in allowing the payload and the targeting moiety to function without steric hindrance.[1] Furthermore, its hydrophobic nature can influence the solubility and aggregation properties of the final conjugate.[1]
Data Presentation: Impact of 6-Ahx Spacer Length on Conjugate Activity
While systematic head-to-head comparisons of varying 6-Ahx spacer lengths are not extensively documented in the literature, the following table summarizes quantitative data from several studies. It is important to note that these data points are from different biological systems, and therefore, direct comparisons should be made with caution. The data collectively suggests that the optimal 6-Ahx spacer length is highly context-dependent, varying with the specific targeting molecule, payload, and biological target.
| Number of 6-Ahx Units | Conjugate System | Key Finding | Quantitative Data | Reference |
| 1 | Antisense oligodeoxynucleotide-doxorubicin conjugate | The 6-Ahx linker contributed to a significant reversal of multidrug resistance in KB-A-1 cells. | IC50 value decreased from 21.5 µM (doxorubicin alone) to 2.2 µM (conjugate), a 10-fold reversal. | [1] |
| 1 | DOTA-Phe19-STh conjugate | The presence of a single 6-Ahx unit resulted in high specificity and affinity for GC-C receptors and higher cytotoxicity compared to analogs without the spacer. | IC50 of 1.6 nM. | [1] |
| 2 | Dye-labeled nucleotide (Cy5-dUTP) | A longer linker, composed of two 6-Ahx fragments, resulted in longer primer extension lengths by thermophilic DNA polymerases. | Longer primer extension lengths observed with the (Ahx)2 linker compared to a shorter linker. | [1] |
| 4 and 8 | Glucagon-like peptide 1 (GLP-1) analog | Insertion of 4 and 8 ε-Ahx moieties between positions 8 and 9 led to a reduction in biological activity. | Reduced affinity for the GLP-1 receptor. | [1] |
| 4 (as (R-Ahx-R)4) | Peptide-PNA conjugate | The (R-Ahx-R)4 construct acted as an efficient cell-penetrating peptide, redirecting splicing more effectively than some classical CPPs. | Strong up-regulation of luciferase expression in a splice correction assay. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments cited in the evaluation of conjugates with 6-Ahx spacers.
Solid-Phase Peptide Synthesis (SPPS) for Incorporation of 6-Ahx Spacers
This protocol describes the manual synthesis of a peptide incorporating one or more 6-Ahx units using the Fmoc/tBu strategy.
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) and swell it in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid/6-Ahx Coupling:
-
To couple a standard amino acid, dissolve the Fmoc-protected amino acid, a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and agitate for 2 hours.
-
To incorporate a 6-Ahx spacer, use Fmoc-6-Ahx-OH as you would a standard Fmoc-amino acid in the coupling step. For oligo-Ahx linkers, repeat this step to add the desired number of 6-Ahx units.
-
-
Washing: After each coupling step, wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid or 6-Ahx unit in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide-linker construct using mass spectrometry and analytical RP-HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of a drug conjugate on a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., KB-A-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the conjugate, the free drug, and a vehicle control. Add these solutions to the respective wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the conjugate concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Cellular Uptake Assay
This assay quantifies the internalization of a fluorescently labeled conjugate into cells.
-
Labeling: Conjugate a fluorescent dye (e.g., FITC) to the peptide or antibody of interest, with or without a 6-Ahx spacer of varying length.
-
Cell Treatment: Seed target cells on glass coverslips or in a multi-well plate. Treat the cells with the fluorescently labeled conjugates at a specific concentration for various time points.
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound conjugate.
-
Fixation and Staining (Optional): Fix the cells with paraformaldehyde and stain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope or a high-content imaging system.
-
Quantification: Quantify the fluorescence intensity within the cells using image analysis software or by flow cytometry. An increase in intracellular fluorescence over time indicates cellular uptake.
Mandatory Visualization
References
Safety Operating Guide
Essential Safety and Disposal Protocol for Boc-6-Ahx-OSu
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Boc-6-Ahx-OSu (N-α-tert-Butoxycarbonyl-6-aminohexanoic acid N-succinimidyl ester) is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, ensuring the mitigation of potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The compound is classified as a skin irritant[1].
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact. |
| Respiratory Protection | If handling the compound as a powder and dust generation is likely, use a dust mask (type N95 or equivalent). |
| Hand Washing | Always wash hands thoroughly with soap and water after handling the chemical. |
Summary of Material Properties
A clear understanding of the material's properties is crucial for safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₄N₂O₆[1][2] |
| Molecular Weight | 328.36 g/mol [1][2] |
| Appearance | Solid |
| Melting Point | 87-92 °C[1][2] |
| Storage Temperature | 2-8°C[1][2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound involves chemical inactivation through hydrolysis, followed by disposal as chemical waste in accordance with local, state, and federal regulations. N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, which breaks the ester linkage, rendering the compound less reactive[3][4]. This procedure should be performed in a chemical fume hood.
Experimental Protocol for Chemical Inactivation and Disposal
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Suitable organic solvent in which the ester is soluble (e.g., DMSO, DMF)
-
pH paper
-
Designated hazardous waste container
Procedure:
-
Dissolution: For every 1 gram of this compound waste, use at least 10 mL of a suitable organic solvent to dissolve the compound.
-
Hydrolysis: Slowly add the 1 M NaOH solution to the dissolved ester solution while stirring. A 2:1 molar excess of NaOH to the ester is recommended to ensure complete hydrolysis[3].
-
Reaction Time: Allow the mixture to stir at room temperature for at least 4-5 hours to ensure the hydrolysis reaction is complete[3]. This process will hydrolyze the NHS ester into 6-(Boc-amino)hexanoic acid and N-hydroxysuccinimide, which are less reactive[3].
-
Neutralization: After the hydrolysis period, neutralize the solution to a pH between 6 and 8 by slowly adding the 1 M HCl solution. Use pH paper to monitor the pH[3].
-
Containerization: Transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include "Waste 6-(Boc-amino)hexanoic acid and N-hydroxysuccinimide solution" and the date.
-
Disposal of Solid Waste: Any unused solid this compound should be collected in its original container or a sealed, labeled bag and disposed of as solid chemical waste through a licensed professional waste disposal service. Do not mix with other waste streams.
-
Decontamination: Wipe down the work area and any contaminated equipment with soap and water. Dispose of any contaminated wipes or PPE in the solid chemical waste container.
References
Essential Safety and Operational Guide for Handling Boc-6-Ahx-OSu
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-6-Ahx-OSu (6-(Boc-amino)caproic acid N-succinimidyl ester). Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of the product.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a moisture-sensitive, combustible solid that can cause skin and eye irritation.[1][2][3] Proper personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Rationale & Best Practices |
| Eye and Face | Safety glasses with side shields or goggles.[4][5][6] A face shield is recommended for splash-prone procedures.[7] | Protects against accidental splashes of the solid or solutions.[5] |
| Hand | Impervious gloves (e.g., nitrile).[5][6] Double-gloving is recommended.[7] | Prevents skin contact and irritation.[1][7] Used gloves should be disposed of as contaminated waste.[7] |
| Body | Laboratory coat.[5] A chemical-resistant apron is advised for larger quantities.[7] | Protects skin and clothing from spills.[7] |
| Respiratory | Required when handling the powdered form to avoid dust inhalation.[1] A dust mask (e.g., N95) or use within a chemical fume hood is necessary.[2][7] | Minimizes the risk of respiratory tract irritation.[8] |
| Feet | Closed-toe shoes.[7] | Prevents injuries from dropped objects or spills.[7] |
Handling and Operational Plan
Proper handling is crucial to prevent hydrolysis of the moisture-sensitive NHS ester and to ensure successful experimental outcomes.[5][7]
Step-by-Step Handling Protocol:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature.[7] This prevents condensation of atmospheric moisture inside the cold vial, which would hydrolyze the compound.[7]
-
Weighing: Weigh the desired amount of the compound quickly, preferably in a low-humidity environment or a glove box. Minimize its exposure to ambient air.
-
Dissolution: Add the solvent to the vial containing the this compound. Ensure the solvent is anhydrous to prevent degradation of the NHS ester.
-
Reaction: Add the dissolved this compound solution to the reaction mixture containing the primary amine. Typical reaction times are 30-60 minutes at room temperature or up to two hours on ice, though optimal conditions may vary.[7]
First Aid Measures
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[6] If skin irritation occurs, seek medical advice.[1] Remove and wash contaminated clothing before reuse.[1][4] |
| Inhalation | Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[7] Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[9] Seek medical attention if you feel unwell.[6] |
Disposal Plan
All waste containing this compound must be handled as chemical waste and disposed of according to institutional and local regulations. Do not allow the substance to enter sewers or water bodies.[4]
Waste Stream Management
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unreacted this compound and any contaminated solids (e.g., weigh boats, pipette tips) in a designated, labeled solid chemical waste container. |
| Liquid Waste | Collect all reaction mixtures and solvent washes containing this compound in a designated, labeled liquid chemical waste container.[7] |
| Contaminated PPE | Dispose of used gloves, disposable lab coats, and other contaminated PPE in the appropriate solid chemical waste stream to minimize the spread of contamination.[7] |
Experimental Workflow and Safety
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound = 98.0 TLC 51513-80-5 [sigmaaldrich.com]
- 3. This compound = 98.0 TLC 51513-80-5 [sigmaaldrich.com]
- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. benchchem.com [benchchem.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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